2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Description
Properties
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFHXMSWYWAUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396172 | |
| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21447-56-3 | |
| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction and Strategic Importance
2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, registered under CAS Number 21447-56-3, is a substituted aromatic amine featuring a synthetically versatile morpholine sulfonyl group.[1][2][3] This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug development. The structural combination of a toluenediamine backbone with a morpholine sulfonyl moiety imparts a unique set of physicochemical properties that make it an attractive scaffold for library synthesis and as a building block in the creation of more complex drug candidates.
The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[4][5] Its ability to act as a hydrogen bond acceptor and its favorable solubility profile contribute to its prevalence in drug design.[4] Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its chemical stability and ability to engage in strong hydrogen bonding interactions with biological targets.[6] The strategic placement of these two functional groups on a phenylamine ring suggests the potential for this molecule to serve as a key intermediate in the synthesis of targeted therapeutics, particularly in oncology and inflammation.[7][8]
Physicochemical and Structural Characteristics
A comprehensive understanding of the molecular properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 21447-56-3 | ChemicalBook |
| Molecular Formula | C₁₁H₁₆N₂O₃S | ChemicalBook |
| Molecular Weight | 256.32 g/mol | ChemicalBook |
| Purity | Typically ≥97% | Various Suppliers |
This data is compiled from publicly available sources and commercial suppliers. For lot-specific data, refer to the Certificate of Analysis.
The structure combines a hydrophilic morpholine sulfonyl group with a more lipophilic methyl-substituted phenylamine. This balance is crucial for its utility as a chemical intermediate, potentially influencing the solubility and cell permeability of its derivatives.
Conceptual Synthesis and Mechanistic Considerations
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a logical and well-established synthetic strategy can be proposed based on fundamental organic chemistry principles. The most probable synthetic route involves the reaction of a suitably substituted sulfonyl chloride with morpholine, followed by the reduction of a nitro group to the corresponding amine.
Proposed Synthetic Workflow
A plausible two-step synthesis is outlined below. This approach is favored for its high efficiency and the ready availability of starting materials.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(3-Methyl-4-nitrophenylsulfonyl)morpholine
-
To a solution of 3-methyl-4-nitrobenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq) dropwise.
-
Slowly add a solution of morpholine (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the intermediate.
Causality of Experimental Choices:
-
The use of triethylamine is crucial to neutralize the hydrochloric acid byproduct of the sulfonylation reaction, driving the equilibrium towards the product.
-
DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the intermediate.
-
Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
Step 2: Synthesis of this compound
-
To a solution of 4-(3-methyl-4-nitrophenylsulfonyl)morpholine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.
Causality of Experimental Choices:
-
The iron/ammonium chloride system is a classic and effective method for the reduction of aromatic nitro groups, offering a safer and more cost-effective alternative to catalytic hydrogenation.
-
The ethanol/water solvent system is ideal for this reduction, as it dissolves the organic starting material while facilitating the activity of the inorganic reducing agents.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not widely reported, its structural motifs are present in numerous compounds investigated for various therapeutic indications.
Scaffold for Kinase Inhibitors
The phenylamine core is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The morpholine sulfonyl group can act as a key pharmacophoric element, engaging in hydrogen bonding interactions within the ATP-binding pocket of various kinases. For instance, related morpholine-containing compounds have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[7]
Caption: Workflow for utilizing the title compound in kinase inhibitor discovery.
Intermediate for Other Bioactive Molecules
The primary amine group of this compound is a versatile handle for a wide range of chemical transformations, including amidation, reductive amination, and the formation of ureas and thioureas. This allows for its incorporation into a diverse set of molecular architectures targeting various biological pathways. The sulfonamide and morpholine moieties are known to be well-tolerated in humans, making this a valuable building block for generating novel chemical entities with drug-like properties.[6]
Conclusion
This compound is a valuable chemical entity for researchers and drug development professionals. Its combination of a reactive phenylamine core with the pharmacologically significant morpholine and sulfonamide groups makes it a strategic building block for the synthesis of novel bioactive compounds. While detailed biological data on the compound itself is sparse, its structural components are well-represented in the landscape of modern medicinal chemistry, particularly in the development of targeted therapies. The synthetic routes are straightforward and based on well-established chemical principles, ensuring its accessibility for a wide range of research applications.
References
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Synthink. (n.d.). 2-Methyl-5-(morpholinosulfonyl)aniline. Retrieved January 21, 2026, from [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Bansal, G. et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Retrieved January 21, 2026, from [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Al-Otaibi, M. A. S. (2018). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery and the Significance of the Morpholine Moiety
In the intricate journey of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's behavior from initial formulation to its ultimate interaction with biological targets. Neglecting these fundamental parameters can lead to costly failures in later stages of development, as they directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1] Its presence in a molecule can confer a range of desirable attributes, such as improved aqueous solubility, metabolic stability, and target engagement.[1][2][3] This guide will provide a comprehensive overview of the key physicochemical properties of the novel compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine , a molecule of interest in contemporary drug discovery programs.
The following sections will delve into the predicted physicochemical landscape of this compound and, more critically, will provide detailed, field-proven methodologies for the empirical determination of these properties. This guide is designed not merely as a list of protocols but as a self-validating system of experimental logic, empowering researchers to generate robust and reliable data.
Molecular Profile of this compound
To embark on a detailed physicochemical analysis, we first need to establish the foundational molecular characteristics of our subject compound.
Chemical Structure:
Caption: 2D Structure of this compound.
Predicted Physicochemical Properties:
Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, the following table summarizes the predicted physicochemical properties obtained from reputable computational models. It is crucial to underscore that these values serve as a preliminary guide and necessitate experimental validation.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 270.34 g/mol | Influences diffusion and transport across membranes. |
| logP (o/w) | 1.6 | Indicates lipophilicity, affecting absorption and distribution.[4][5] |
| Aqueous Solubility | Moderate | Crucial for dissolution and bioavailability. |
| pKa (basic) | ~4.5 (aniline nitrogen) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| pKa (acidic) | N/A | |
| Hydrogen Bond Donors | 1 (from the amine) | Influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 5 (3 from sulfonyl and morpholine oxygens, 2 from morpholine nitrogen) | Affects solubility and binding affinity. |
| Rotatable Bonds | 3 | Impacts conformational flexibility and binding entropy. |
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of aqueous solubility, pKa, and logP. The rationale behind each step is explained to ensure a deep understanding of the methodology.
Aqueous Thermodynamic Solubility Determination
Principle: The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound with a specific solvent (in this case, purified water) over a defined period until a saturated solution is formed. The concentration of the dissolved compound is then quantified.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into multiple glass vials. The "excess" is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 37°C to mimic physiological temperature) for 24 to 48 hours. The extended equilibration time is necessary to ensure that the system has reached thermodynamic equilibrium.
-
Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid contamination of the sample with undissolved particles, which would lead to an overestimation of solubility.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.
Determination of Ionization Constant (pKa)
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a robust and widely used method for this purpose.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol:
-
Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the pKa value will be an apparent pKa (pKaapp) and may need to be extrapolated back to 100% aqueous conditions.
-
Titration Setup: Place the solution in a temperature-controlled, jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a calibrated automated titrator or a micro-burette for precise addition of the titrant.
-
Titration: For the basic aniline moiety, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value.
-
Data Plotting: Plot the measured pH values against the volume of titrant added. This will generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be determined more accurately by calculating the first or second derivative of the curve. The peak of the first derivative plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.
Determination of the Partition Coefficient (logP)
Principle: The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as a logarithm (logP) and is a key indicator of lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[8]
Experimental Workflow:
Caption: Workflow for logP Determination by the Shake-Flask Method.
Detailed Protocol:
-
Phase Preparation: It is critical to pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing them to separate before the experiment. This prevents volume changes during the partitioning experiment.
-
Sample Addition: Add a known amount of this compound to a separation funnel containing a precise volume of the pre-saturated n-octanol and pre-saturated water.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound. Then, allow the funnel to stand undisturbed until the two phases have completely separated.
-
Phase Separation: Carefully collect the aqueous and n-octanol layers into separate vials.
-
Quantification: Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC-UV.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated at different initial concentrations of the compound to ensure that the logP is independent of concentration.
Potential Applications and the Importance of Physicochemical Data
The physicochemical profile of this compound, once experimentally confirmed, will be instrumental in guiding its development as a potential therapeutic agent. The morpholine and sulfonamide moieties are present in a number of approved drugs, suggesting a favorable safety and metabolic profile.[9][10] The predicted moderate lipophilicity and aqueous solubility suggest that this compound may have a good balance for oral absorption and distribution. The basicity of the aniline nitrogen will influence its behavior in the acidic environment of the stomach and its ability to interact with biological targets through ionic interactions. A comprehensive understanding of these properties will enable rational formulation design, aid in the prediction of its in vivo behavior, and ultimately de-risk its progression through the drug development pipeline.
References
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]
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Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. ResearchGate. [Link]
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Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
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2'-(Morpholine-4-sulfonyl)-biphenyl-3-ylamine. PubChem. [Link]
- Process for the preparation of morpholines.
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Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. National Institutes of Health. [Link]
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Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). ResearchGate. [Link]
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Prediction of Drug-Like Properties. NCBI Bookshelf. [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
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Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide. CAS Common Chemistry. [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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pKa and log p determination. Slideshare. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
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Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. National Institutes of Health. [Link]
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Structure Elucidation of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract: The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and development. It ensures intellectual property, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, a molecule featuring key pharmacophores such as a substituted aniline and a morpholine sulfonamide. We will move beyond a simple listing of techniques to detail an integrated, self-validating workflow that synthesizes data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, providing a robust framework for researchers and scientists.
The Analytical Mandate: From Molecular Formula to 3D Confirmation
The subject of our investigation is this compound. Publicly available data identifies it by its CAS Number 21447-56-3 and molecular formula C₁₁H₁₆N₂O₃S[1][2]. While this provides a starting point, it does not define the atomic connectivity or the spatial arrangement of the molecule. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.
The Elucidation Workflow: A Multi-Pronged Strategy
Before delving into specific experimental protocols, it is essential to visualize the overall analytical strategy. The process is not linear but iterative, with insights from one technique informing the interpretation of another. The goal is to build a self-validating system where each piece of evidence supports the others.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Formula and Substructures
The initial and most critical step is to confirm the molecular weight and elemental composition. This is the foundation upon which all subsequent interpretations are built.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We employ HRMS, typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, to obtain a mass measurement with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, a crucial first step in structure elucidation[3].
Experimental Protocol:
-
Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Acquire data in positive ion mode, as the amine functionality is readily protonated.
-
Calibrate the instrument using a known standard immediately before or during the analysis to ensure mass accuracy.
-
Analyze the resulting spectrum for the protonated molecule [M+H]⁺.
Data Presentation:
| Parameter | Theoretical Value | Expected Experimental Value (within 5 ppm) |
| Molecular Formula | C₁₁H₁₆N₂O₃S | N/A |
| Exact Mass (Neutral) | 256.0909 | N/A |
| [M+H]⁺ Ion | 257.0987 | 257.0987 ± 0.0013 |
Tandem Mass Spectrometry (MS/MS)
Expertise & Experience: MS/MS provides a molecular fingerprint by breaking the molecule into smaller, diagnostic fragments. For sulfonamides, characteristic fragmentation pathways involve the cleavage of the S-N bond and the loss of SO₂[4][5]. Observing these specific losses provides high confidence in the presence of the sulfonamide moiety. The fragmentation of protonated sulfonamides can produce radical cations of the constituent amines, which is a key diagnostic feature[6].
Experimental Protocol:
-
Using the same sample preparation as for HRMS, perform an initial MS scan to identify the parent ion (m/z 257.1).
-
Select the parent ion (m/z 257.1) for Collision-Induced Dissociation (CID).
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
Expected Fragmentation Pathway:
Caption: Conceptual HMBC correlations linking key fragments.
Key HMBC correlations to look for:
-
Correlation from the methyl protons to the two adjacent aromatic carbons.
-
Correlation from the aromatic protons to the carbon bearing the sulfonamide group.
-
Correlation from the aromatic protons to the methyl carbon.
Predicted NMR Data Summary
| Assignment | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | Key HMBC Correlations |
| Ar-H (ortho to NH₂) | ~6.6-6.8 | d | 1H | ~115-120 | C(Methyl), C(ortho) |
| Ar-H (ortho to SO₂) | ~7.2-7.4 | dd | 1H | ~125-130 | C(Sulfonyl-bearing), C(ortho) |
| Ar-H (meta to both) | ~7.1-7.3 | d | 1H | ~120-125 | C(Methyl), C(Sulfonyl-bearing) |
| -NH₂ | ~4.0-5.5 | br s | 2H | N/A | C(Aromatic) |
| -CH₃ | ~2.1-2.3 | s | 3H | ~17-20 | C(Aromatic) |
| Morpholine (-CH₂-N-) | ~2.8-3.0 | t | 4H | ~45-50 | N/A |
| Morpholine (-CH₂-O-) | ~3.6-3.8 | t | 4H | ~65-70 | N/A |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.[7][8][9]
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, we are particularly interested in the characteristic stretches for the amine N-H bonds and the sulfonamide S=O bonds.
Experimental Protocol:
-
Prepare the sample, either as a KBr pellet or by placing a small amount on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Data Presentation:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) [10] |
| 1650-1580 | N-H Scissoring (Bending) | Primary Amine [9] |
| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) [11] |
| 1160-1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂-) [11] |
| 1600-1450 | C=C Aromatic Ring Stretch | Phenyl Ring |
| 1350-1250 | C-N Stretch | Aromatic Amine [8] |
X-ray Crystallography: The Ultimate Confirmation
Expertise & Experience: When all other data point to a conclusive structure, X-ray crystallography can provide the final, unambiguous proof. It is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystal lattice.[12] This technique is particularly valuable for confirming stereochemistry, although none is present in this specific molecule.
Protocol Outline:
-
Crystal Growth: Grow single crystals of sufficient quality and size. This is often the most challenging step and involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles.
Conclusion: An Integrated and Self-Validating System
The structure elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of multiple spectroscopic methods.
-
HRMS establishes the correct elemental formula (C₁₁H₁₆N₂O₃S).
-
MS/MS reveals the key substructures: a morpholine-sulfonyl moiety and a methyl-phenylamine.
-
1D and 2D NMR definitively piece these fragments together, mapping the entire C-H framework and confirming the substitution pattern on the aromatic ring.
-
IR spectroscopy provides rapid and conclusive evidence for the presence of the critical amine and sulfonamide functional groups.
Each piece of data cross-validates the others, creating a robust and trustworthy structural assignment. This multi-faceted approach minimizes the risk of misinterpretation and provides the high-confidence data required to advance a compound through the drug development pipeline.
References
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link] [4]2. Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1155-61. [Link] [5]3. Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link] [3]4. Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link] [8]5. Buevich, A. V., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-7. [Link] [13]6. ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link] [14]7. Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8. [Link] [15]8. Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. [Link] [16]9. Gao, J., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 83(15), 8036-8042. [Link] [6]10. Thoreauchem. 2-methyl-5-(morpholine-4-sulfonyl)aniline. [Link] [1]11. University of Calgary. Amines Spectroscopy. [Link] [9]12. McGlacken, G. P., & Fairlamb, I. J. (2009). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. [Link]
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Unlocking the Therapeutic Potential of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine: A Technical Guide to Target Identification and Validation
Introduction: Deconstructing a Molecule of Interest
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic promise is perpetual. The compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine presents a compelling case for investigation, integrating two privileged structural motifs: a sulfonamide core and a morpholine ring. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, a detailed analysis of its constituent parts provides a robust, hypothesis-driven framework for identifying and validating its potential therapeutic targets.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will not merely list potential targets but will delve into the scientific rationale behind these hypotheses and provide actionable, detailed protocols for their experimental validation. Our approach is grounded in the established pharmacology of sulfonamides and morpholine-containing compounds, aiming to empower research teams to systematically explore the therapeutic utility of this compound.
Structural Features and Physicochemical Properties
A thorough understanding of the molecule's structure is paramount to predicting its biological activity.
| Feature | Moiety | Implied Properties |
| Primary Amine | -NH2 | Hydrogen bond donor, potential for salt formation, site for metabolic modification. |
| Aromatic Ring | Phenyl | Provides a rigid scaffold for substituent orientation, potential for π-π stacking interactions with biological targets. |
| Methyl Group | -CH3 | Can influence steric interactions and lipophilicity. |
| Sulfonamide Linkage | -SO2-N< | Key pharmacophore with a history in antibacterial and other therapeutic agents; acts as a hydrogen bond acceptor and can chelate metal ions (e.g., zinc in metalloenzymes).[1][2] |
| Morpholine Ring | C4H9NO | A versatile heterocyclic scaffold known to improve physicochemical properties such as aqueous solubility and metabolic stability. It is frequently incorporated into drugs to enhance their pharmacokinetic profiles.[3][4] |
The presence of the morpholine ring, in particular, is a strong indicator of deliberate design for drug-like properties.[3][4] It often serves to modulate solubility, permeability, and metabolic stability, making the compound more amenable to in vivo applications.[3][4]
Hypothesized Therapeutic Targets and Rationale
Based on the structural components of this compound, we can postulate several classes of potential therapeutic targets. The following sections will explore these hypotheses and provide detailed experimental workflows for their validation.
Carbonic Anhydrases: A Classic Sulfonamide Target
The arylsulfonamide moiety is a well-established inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH regulation and fluid balance.
Rationale: The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. Various CA isoforms are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.
Experimental Validation Workflow:
Caption: Workflow for identifying and validating kinase targets.
Detailed Protocol: Western Blot for Downstream Signaling
-
Objective: To assess if the compound inhibits the activity of a specific kinase pathway (e.g., PI3K/Akt/mTOR) within a cellular context.
-
Materials:
-
Relevant cancer or neuronal cell line (e.g., MCF-7 for PI3K).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.
-
Rationale for Experimental Choices: A broad kinase panel screen is a cost-effective way to identify initial hits from a large number of potential targets. Following up with a Western blot for downstream signaling provides crucial evidence of on-target activity in a cellular environment, confirming that the biochemical inhibition translates to a functional effect on the signaling pathway.
Dihydropteroate Synthase (DHPS): The Antimicrobial Angle
The foundational therapeutic application of sulfonamides is in antibacterial chemotherapy. [1][2]They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [5] Rationale: The sulfonamide group mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the bacterial folate synthesis pathway. [1][5]This leads to bacteriostatic activity. [6] Experimental Validation Workflow:
Caption: Workflow for validating antibacterial activity and DHPS inhibition.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Testing
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Mueller-Hinton broth.
-
96-well microplates.
-
Test compound dissolved in DMSO.
-
A known antibiotic (e.g., sulfamethoxazole) as a positive control.
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in the microplate wells containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
-
Rationale for Experimental Choices: MIC testing is the gold standard for assessing the in vitro potency of a potential antibacterial agent. A subsequent folate rescue assay, where the inhibitory effect of the compound is reversed by the addition of folic acid to the culture medium, provides strong evidence that the compound's mechanism of action involves the folate synthesis pathway.
Conclusion and Future Directions
This compound is a molecule with significant, albeit unexplored, therapeutic potential. Its structure suggests a high probability of activity against carbonic anhydrases, various protein kinases, and bacterial dihydropteroate synthase. The experimental workflows and protocols detailed in this guide provide a clear and logical path for the systematic investigation of these potential targets.
Successful validation of activity against any of these targets would warrant further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant animal models of disease. The journey from a molecule on paper to a therapeutic agent is long and arduous, but it begins with the rigorous and hypothesis-driven scientific inquiry outlined herein.
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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Bansal, G., & Singh, P. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Retrieved from [Link]
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Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[3][7][8]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Bayer, A., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 12196–12217. [Link]
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Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209–9213. [Link]
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Kumar, R., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4641. [Link]
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A Technical Guide to the Preliminary In-Vitro Screening of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive, scientifically rigorous framework for the preliminary in-vitro screening of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, a novel chemical entity. Lacking prior biological characterization, the proposed screening cascade is predicated on a structural analysis of the molecule's key pharmacophores: a substituted phenylamine core, a morpholine ring, and a sulfonyl group. These features are prevalent in a significant number of protein kinase inhibitors. Consequently, this guide details a logical, multi-stage strategy centered on identifying and characterizing potential kinase inhibitory activity. The workflow progresses from a high-throughput primary screen to determine initial activity, through secondary dose-response assays to quantify potency (IC50), and culminates in selectivity profiling and essential cytotoxicity counter-screening to ensure the integrity of the findings. Each stage is supported by detailed, field-proven protocols, causality-driven experimental choices, and robust data interpretation frameworks, providing a self-validating system for the initial assessment of this compound's therapeutic potential.
Introduction and Rationale
The process of bringing a new drug to market begins with a series of discovery and preclinical research phases, starting with target identification and lead discovery.[1][2] For a novel compound such as this compound, the initial step is to generate hypotheses about its potential biological targets based on its chemical structure.
The molecule incorporates three key structural motifs:
-
Phenylamine Core: A versatile scaffold present in numerous biologically active compounds.
-
Sulfonyl Group (-SO2-): A hydrogen bond acceptor and a common feature in many enzyme inhibitors, including those targeting protein kinases.
-
Morpholine Ring: A heterocyclic moiety frequently added in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability.[3]
The combination of these groups, particularly the sulfonylphenylamine backbone, is characteristic of many ATP-competitive protein kinase inhibitors.[4] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[5]
Therefore, a logical and resource-efficient starting point for the in-vitro screening of this compound is to investigate its potential as a protein kinase inhibitor. This guide presents a structured, multi-step screening cascade designed to rigorously test this hypothesis.
The Screening Cascade: A Multi-Stage Approach
A robust preliminary screening process does not rely on a single experiment. Instead, it employs a cascade of assays, each designed to answer a specific question, from initial "hit" identification to potency and selectivity characterization. This ensures that resources are focused on the most promising findings.[6]
Caption: A logical workflow for in-vitro screening of the target compound.
Stage 1: Primary Screening - Identifying a Biological Signal
Objective: To determine if this compound exhibits any inhibitory activity against a representative protein kinase at a single, high concentration.
Rationale: A primary screen serves as a coarse filter to quickly identify compounds with any level of desired biological activity.[7] A high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak inhibitors. We propose using a robust, high-throughput compatible assay format like the LanthaScreen™ TR-FRET technology.
Selected Assay Platform: LanthaScreen™ TR-FRET Kinase Activity Assay
Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase.[8] A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to the fluorescein, which then emits light at a specific wavelength.[9] Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.[8][9]
Experimental Protocol: Primary Screen
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 4X working solution of the compound (e.g., 40 µM) by diluting the stock in kinase buffer.
-
Prepare a 2X solution of a representative tyrosine kinase (e.g., Src) and a 2X solution of its corresponding fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X compound solution to the appropriate wells. For controls, add 2.5 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).[11]
-
Add 2.5 µL of the 2X kinase solution to all wells and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[12]
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a 2X TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and stop enzymatic activity) and the terbium-labeled anti-phospho-substrate antibody.[11][12]
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Calculate the percent inhibition relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.
-
A compound demonstrating >50% inhibition is typically considered a "hit" and progresses to the next stage.
-
Stage 2: Secondary Assay - Quantifying Potency (IC50)
Objective: To determine the potency of the compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Rationale: An IC50 value is a quantitative measure of how much of a particular drug is needed to inhibit a given biological process by 50%. It is a critical parameter for comparing the potency of different compounds and for guiding further drug development efforts.[13]
Experimental Protocol: Dose-Response Curve
-
Compound Preparation: Prepare a serial dilution series of this compound. A common approach is an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Procedure: The procedure is identical to the primary screen, except that instead of a single concentration, the full dilution series of the compound is tested in triplicate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Hypothetical Data Presentation
| Concentration (µM) | % Inhibition (Mean) |
| 100.00 | 98.5 |
| 33.33 | 95.2 |
| 11.11 | 89.1 |
| 3.70 | 75.4 |
| 1.23 | 51.2 |
| 0.41 | 24.8 |
| 0.14 | 9.1 |
| 0.05 | 2.3 |
| Calculated IC50 | 1.20 µM |
Stage 3: Selectivity Profiling
Objective: To assess the specificity of the compound by testing it against a panel of different protein kinases.
Rationale: A highly selective drug targets only a single or a very limited number of proteins, which can minimize off-target side effects.[14] Conversely, a non-selective or "promiscuous" inhibitor may have a complex biological profile.[15] Kinase selectivity profiling is a standard industry practice to understand a compound's interaction spectrum across the kinome.[10][16]
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Experimental Protocol: Kinase Panel Screen
-
Panel Selection: Choose a commercially available kinase panel that represents a diverse range of the human kinome. Panels can range from a few dozen to several hundred kinases.[16]
-
Assay Procedure: The compound is typically tested at a single concentration (e.g., 1 µM or 10 µM) against all kinases in the panel using a suitable assay technology (e.g., radiometric HotSpot™ or ADP-Glo™ assays).[16]
-
Data Analysis: The results are often presented as a percentage of remaining kinase activity or percent inhibition. This provides a "selectivity profile" that highlights which kinases are most potently inhibited.
Hypothetical Data Presentation: Selectivity Profile
| Kinase Target | % Inhibition at 1 µM |
| Src | 55% |
| Lck | 48% |
| Abl | 15% |
| EGFR | 5% |
| CDK2 | <2% |
| PKA | <2% |
Interpretation: This hypothetical data suggests that the compound has preferential activity against Src family kinases (Src, Lck) over other tested kinase families.
Stage 4: Cytotoxicity Counter-Screen
Objective: To ensure that the observed inhibition in the biochemical assays is not a result of non-specific cytotoxicity.
Rationale: It is crucial to distinguish true inhibition of a specific enzyme from a general toxic effect that kills cells or broadly disrupts cellular metabolism.[17] A cytotoxicity assay is a mandatory self-validating step. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[18][19]
Selected Assay Platform: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[20]
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a relevant human cell line (e.g., HeLa or HEK293) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with the same range of concentrations of this compound used in the dose-response assay. Incubate for a relevant period (e.g., 24 or 48 hours).[19]
-
MTT Incubation: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22]
-
Solubilization: Carefully remove the MTT-containing media and add a solubilization agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate spectrophotometer.[18][21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle (DMSO) control. Plot the results to determine the CC50 (cytotoxic concentration 50%).
Conclusion and Next Steps
This technical guide provides a robust, logical, and scientifically validated framework for the initial in-vitro characterization of this compound. By systematically progressing through primary screening, dose-response analysis, selectivity profiling, and cytotoxicity counter-screening, researchers can generate a high-quality preliminary data package.
If the compound demonstrates potent and selective inhibition of a particular kinase or kinase family, with a favorable therapeutic window (i.e., the CC50 is significantly higher than the IC50), subsequent steps would include:
-
Mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive, allosteric).
-
In-vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
-
Testing in cell-based assays that are dependent on the target kinase's activity.
-
Progression to in-vivo efficacy and safety studies in relevant animal models.[23]
This structured approach ensures that decisions made during the early stages of drug discovery are based on comprehensive and reliable data, maximizing the potential for success in subsequent, more resource-intensive stages of development.
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An In-Depth Technical Guide to Investigating the Hypothesized Mechanism of Action of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Abstract
This technical guide presents a hypothesized mechanism of action for the novel compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. Lacking direct empirical data in the public domain, this document leverages chemoinformatic analysis and structure-activity relationships of analogous compounds to postulate a primary hypothesis centered on kinase inhibition, a common modality for molecules containing morpholine and sulfonamide moieties.[1][2][3] We provide a comprehensive, step-by-step experimental framework designed for researchers and drug development professionals to rigorously test this hypothesis. The proposed workflows encompass initial target class identification, specific target validation, and elucidation of the downstream cellular signaling pathways. This guide is intended to serve as a foundational blueprint for initiating a thorough investigation into the pharmacological activity of this compound.
Introduction and Structural Analysis of this compound
This compound is a small molecule with the chemical formula C11H16N2O3S.[4] Its structure is characterized by a central phenylamine ring substituted with a methyl group and a morpholine-4-sulfonyl group. The morpholine ring is a prevalent feature in many biologically active compounds, often conferring favorable pharmacokinetic properties and engaging in key interactions with biological targets.[3] The sulfonamide group is a well-established pharmacophore found in a diverse range of therapeutics, including antibacterial agents and enzyme inhibitors.[5] The combination of these structural motifs suggests that this compound is likely to exhibit specific biological activity.
Core Structural Features:
-
Phenylamine Core: Provides a scaffold for the substituent groups and is a common feature in many kinase inhibitors.
-
Morpholine Ring: The weak basicity of the morpholine nitrogen and its potential for hydrogen bonding can contribute to target binding and solubility.[3]
-
Sulfonamide Linker: This group can act as a hydrogen bond donor and acceptor, and is a key feature in many enzyme inhibitors.
Given the prevalence of the morpholine moiety in kinase inhibitors, particularly in the context of PI3K and mTOR pathways, and the general role of sulfonamides in enzyme inhibition, we hypothesize that this compound acts as a kinase inhibitor .[1][2]
The Primary Hypothesis: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
We postulate that this compound functions as an inhibitor of one or more kinases within the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] The structural similarity of the subject compound to known PI3K inhibitors containing a morpholine ring supports this hypothesis.[2][3]
The proposed mechanism suggests that this compound binds to the ATP-binding pocket of a kinase in this pathway, preventing the phosphorylation of its downstream substrates. This would lead to the inhibition of the signaling cascade and subsequent cellular effects, such as apoptosis or cell cycle arrest in cancer cells.
Visualizing the Hypothesized Pathway:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation Framework
To systematically test this hypothesis, a multi-stage experimental approach is recommended. This framework is designed to first broadly screen for kinase inhibitory activity, then identify the specific target(s), and finally elucidate the downstream cellular consequences.
Stage 1: Broad Spectrum Kinase Panel Screening
The initial step is to determine if this compound possesses kinase inhibitory activity. A broad-spectrum kinase panel assay is the most efficient method for this.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar). This typically involves recombinant kinases, their specific substrates, and ATP.
-
Compound Incubation: Add the test compound at a standard screening concentration (e.g., 1 µM or 10 µM) to the assay plates containing the kinases.
-
Reaction Initiation and Detection: Initiate the kinase reaction by adding ATP. The detection method will depend on the platform used but often involves measuring the amount of phosphorylated substrate or the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).
Data Presentation: Kinase Inhibition Profile
| Kinase Family | Representative Kinase | % Inhibition at 1 µM |
| Tyrosine Kinase | EGFR | Experimental Data |
| Tyrosine Kinase | VEGFR2 | Experimental Data |
| Serine/Threonine Kinase | PI3Kα | Experimental Data |
| Serine/Threonine Kinase | Akt1 | Experimental Data |
| Serine/Threonine Kinase | mTOR | Experimental Data |
Stage 2: Specific Target Identification and Validation
If the initial screen reveals significant inhibition of kinases within the PI3K/Akt/mTOR pathway, the next stage is to confirm and quantify this activity.
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
Enzymatic Assay: Perform an in vitro enzymatic assay for the specific kinase(s) of interest (e.g., PI3Kα, mTOR). These assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow Visualization:
Caption: Workflow for determining the IC50 of the compound.
Stage 3: Cellular Pathway Analysis
The final stage is to confirm that the compound inhibits the target pathway in a cellular context. This is crucial to demonstrate that the in vitro activity translates to a biological effect.
Experimental Protocol: Western Blot Analysis
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a known activated PI3K pathway, such as MCF-7 or A549).
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key downstream proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-S6K, S6K).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration.
Expected Results: A dose-dependent decrease in the phosphorylation of downstream effectors (e.g., Akt, S6K) would confirm the on-target activity of the compound in cells.
Alternative Hypotheses and Broader Screening
While the primary hypothesis focuses on kinase inhibition, the structural motifs of this compound warrant consideration of other potential mechanisms.
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding pharmacophore present in many carbonic anhydrase inhibitors.
-
GPCR Modulation: The phenylamine scaffold is found in ligands for various G-protein coupled receptors.[6]
-
Ion Channel Modulation: Some sulfonamides have been shown to modulate the activity of ion channels, such as Nav1.7.[7]
Should the kinase inhibition hypothesis not be validated, a broader phenotypic screening approach followed by target deconvolution studies would be the recommended next step.
Conclusion
This technical guide provides a scientifically grounded, albeit hypothesized, mechanism of action for this compound, centering on the inhibition of the PI3K/Akt/mTOR pathway. The detailed experimental framework outlined herein offers a clear and logical path for researchers to validate this hypothesis and elucidate the compound's true pharmacological profile. The successful execution of these experiments will be critical in determining the potential therapeutic utility of this novel chemical entity.
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structural analogs and derivatives of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Executive Summary
The molecular scaffold, this compound, represents a versatile starting point in medicinal chemistry and drug discovery. It integrates several key pharmacophoric features: a substituted phenylamine ring, a metabolically robust morpholine moiety, and a stable sulfonamide linker. The morpholine ring is a common feature in approved drugs, often utilized to enhance physicochemical properties, biological activity, and metabolic stability.[1] Similarly, the sulfonamide group is a well-established component in a multitude of therapeutic agents.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structural derivatization, structure-activity relationships (SAR), and potential therapeutic applications of analogs built upon this core. We will explore synthetic methodologies, propose strategies for diversification, and provide detailed experimental protocols to facilitate the exploration of this promising chemical space.
The Core Scaffold: A Structural and Physicochemical Analysis
The foundational molecule, this compound, is a structurally intriguing compound available as a versatile building block.[3] Its utility stems from the distinct properties of its constituent parts.
-
Substituted Phenylamine: The aniline core provides a platform for aromatic interactions within biological targets. The primary amine serves as a crucial handle for a wide array of chemical modifications, while the ortho-methyl group influences the planarity and electronic properties of the ring, which can be critical for tuning binding affinity and selectivity.
-
Sulfonamide Linker: The sulfonamide group is a stable, non-hydrolyzable linker that acts as a hydrogen bond acceptor. Its presence is central to the activity of many marketed drugs.[2]
-
Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1] It is a versatile and readily accessible synthetic building block.[1]
A structural representation of the core molecule highlights these key functional domains.
Caption: Core structure of this compound.
Synthetic Strategies for Analog Development
The generation of a diverse chemical library from the core scaffold requires robust and versatile synthetic routes. The primary amine provides the most direct handle for diversification, while modifications to the aromatic ring require a more involved, multi-step approach, typically starting from a different precursor.
General Synthetic Approach
A plausible and efficient synthesis of the core scaffold and its N-substituted derivatives begins with 4-methyl-3-nitrobenzenesulfonyl chloride. This approach allows for the late-stage introduction of the primary amine, which is advantageous for library synthesis.
Caption: General synthetic workflow for analogs.
Experimental Protocol: Synthesis of N-(2-Methyl-5-(morpholine-4-sulfonyl)phenyl)acetamide
This protocol details a representative two-step synthesis starting from the core scaffold to yield an N-acetylated derivative. This procedure serves as a template for generating a wide range of N-acyl analogs.
Step 1: Synthesis of the Core Scaffold (Illustrative) While the core scaffold is commercially available, a synthesis would typically involve reacting 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine in a suitable solvent like dichloromethane with a base such as triethylamine. The resulting nitro-intermediate is then reduced, for instance, by catalytic hydrogenation (H₂, Pd/C) or using a metal in acidic media (e.g., Fe, SnCl₂ in HCl), to yield this compound.[4]
Step 2: N-Acetylation of the Core Scaffold
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq), to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-Methyl-5-(morpholine-4-sulfonyl)phenyl)acetamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the core scaffold is essential to understand the structural requirements for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetics.[5][6]
Caption: Key modification points for SAR studies.
Proposed Modifications and Predicted Impact
The table below outlines potential structural modifications and their hypothesized effects on key drug-like properties. This serves as a foundational guide for designing an initial compound library.
| Modification Site | Example Substituent | Rationale / Predicted Impact |
| A-Ring (Phenyl) | Fluoro, Chloro | Can enhance binding affinity through halogen bonding; increases lipophilicity. |
| Methoxy, Ethoxy | May act as H-bond acceptors; can improve metabolic stability and alter conformation.[7] | |
| N-Amine | Small acyl (e.g., Acetyl) | Neutralizes basicity of the amine; introduces H-bond acceptor. |
| Substituted Benzoyl | Introduces a new aromatic moiety to probe for additional binding pockets (pi-stacking, etc.). | |
| Small alkyl (e.g., Methyl) | Increases lipophilicity; may improve cell permeability. | |
| Morpholine | Thiomorpholine | Increases lipophilicity; sulfur can engage in different non-covalent interactions. |
| N-methylpiperazine | Introduces a basic center, which can be used to form salts and improve solubility.[8] |
Potential Therapeutic Targets and Applications
While the specific biological activity of this compound is not extensively documented in public literature, its structural motifs are present in compounds targeting a wide range of diseases.
-
Oncology: The morpholine ring is a key feature in several potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitors, such as GDC-0941.[9] A recently identified potent PI3K alpha inhibitor also features a morpholino-triazine scaffold.[8] Derivatives of this core could be screened against various kinases (PI3K, AKT, mTOR) implicated in cancer signaling pathways.
-
Inflammation and Immunology: Sulfonamides are known to inhibit targets involved in inflammatory processes. For instance, Sivelestat is an inhibitor of human neutrophil elastase.[4]
-
Infectious Diseases: The sulfonamide class of antibiotics is historically significant. Furthermore, many modern antibacterial and antifungal agents incorporate morpholine or sulfonamide moieties.[9][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of new analogs as kinase inhibitors, a robust and quantitative in vitro assay is required. The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Reagent Preparation: Prepare the kinase reaction buffer containing the specific kinase of interest and its corresponding substrate peptide.
-
Assay Plate Setup: In a 384-well white plate, add the test compounds from the serial dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add the kinase/substrate mixture to all wells.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Reading: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its constituent fragments are well-represented in established drugs, suggesting favorable ADME and toxicological properties.[1] The synthetic accessibility and the presence of a key derivatization handle on the primary amine allow for the rapid generation of diverse chemical libraries. Future work should focus on synthesizing a focused library of analogs based on the SAR principles outlined in this guide and screening them against relevant biological targets, particularly within the oncology and inflammation therapeutic areas. The insights gained from these initial screens will pave the way for more refined lead optimization efforts.
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The Ascendant Scaffold: A Technical Guide to 2-Aryl-Morpholine Sulfonamides in Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The confluence of the morpholine ring and the sulfonamide group has given rise to a privileged scaffold in medicinal chemistry: the 2-aryl-morpholine sulfonamide. This chemical architecture has demonstrated remarkable versatility, underpinning the development of a wide array of therapeutic agents with diverse pharmacological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds, offering field-proven insights for professionals in drug discovery and development. The inherent stability and favorable pharmacokinetic properties of the sulfonamide group, combined with the structural diversity afforded by the morpholine and aryl moieties, make this scaffold a continuing focus of innovative drug design.[1][2][3]
The Strategic Blueprint: Synthesis of 2-Aryl-Morpholine Sulfonamides
The synthetic accessibility of 2-aryl-morpholine sulfonamides is a key driver of their widespread investigation. The most common and versatile approach involves the coupling of a pre-formed 2-aryl-morpholine core with a suitable arylsulfonyl chloride. This strategy allows for extensive diversification of both the aryl substituent on the morpholine ring and the substitution pattern on the sulfonamide's aryl group.
A general workflow for the synthesis of 2-aryl-morpholine sulfonamides is depicted below:
Figure 1: General Synthetic Workflow.
Key Synthetic Considerations:
The choice of base and solvent for the sulfonylation reaction is critical and often depends on the reactivity of the specific 2-aryl-morpholine and arylsulfonyl chloride used. Common bases include triethylamine, pyridine, and sodium bicarbonate, while solvents such as dichloromethane, tetrahydrofuran, and acetone are frequently employed. The synthesis of the 2-aryl-morpholine core itself can be achieved through various methods, including the reaction of an aryl epoxide with ethanolamine or the cyclization of an N-substituted diethanolamine.[4] More recent and efficient methods have also been developed, such as a one-pot procedure starting from N-arylsulfonyl-aziridines.[4]
The Therapeutic Landscape: Diverse Pharmacological Applications
The 2-aryl-morpholine sulfonamide scaffold has been successfully exploited to develop inhibitors for a range of biological targets, leading to potential treatments for a variety of diseases.
Targeting Neurological Disorders
Gamma-Secretase Inhibitors for Alzheimer's Disease: A significant application of this scaffold has been in the development of gamma-secretase inhibitors for the treatment of Alzheimer's disease.[5] The introduction of a morpholine core in place of a piperidine ring in a lead series of compounds resulted in improved metabolic profiles, specifically a reduction in cytochrome P450 3A4 (CYP3A4) liability.[5] Several analogs from this class have demonstrated oral activity in lowering amyloid-beta (Aβ) levels in transgenic mouse models of Alzheimer's disease.[5]
Nav1.7 Inhibitors for Pain Management: In the realm of pain therapeutics, morpholine-based aryl sulfonamides have been identified as isoform-selective inhibitors of the Nav1.7 voltage-gated sodium channel.[6] By replacing a piperidine ring in a lead compound with a weakly basic morpholine core and optimizing the linker, researchers were able to restore and enhance the inhibitory activity against Nav1.7, a key target for pain management.[6]
Table 1: Selected 2-Aryl-Morpholine Sulfonamides in Neurodegenerative Disease and Pain Research
| Compound Class | Target | Key Findings | Reference |
| 2,6-disubstituted morpholine N-arylsulfonamides | Gamma-Secretase | Improved CYP3A4 profile; orally active in lowering Aβ levels in mice. | [5] |
| Morpholine-based aryl sulfonamides | Nav1.7 | Isoform-selective inhibition; activity restored by linker optimization. | [6] |
| Sulfonamides derived from carvacrol (containing morpholine) | Acetylcholinesterase (AChE) | Showed promising effects in reducing cognitive deficits in an animal model of Alzheimer's disease. | [7] |
Anticancer and Antimicrobial Potential
The versatility of the 2-aryl-morpholine sulfonamide scaffold extends to oncology and infectious diseases. The electronic properties of substituents on the aromatic rings have been shown to be critical in modulating the efficacy and selectivity of these compounds as antiproliferative agents.[8] Furthermore, the inherent antimicrobial properties of the sulfonamide group can be synergistically enhanced by the presence of the morpholine and aryl moieties, opening avenues for the development of novel antibacterial and antifungal agents.[3]
The Logic of Design: Structure-Activity Relationships (SAR)
The development of potent and selective 2-aryl-morpholine sulfonamide-based drugs is heavily reliant on a thorough understanding of their structure-activity relationships.
Figure 2: Key Structural Features Influencing SAR.
Systematic modifications of the two aryl rings and the amide nitrogen of the sulfonamide group have been instrumental in identifying key interactions with biological targets and in the development of affinity probes.[9] For instance, studies have shown that hydrophobic substituents are often well-tolerated at certain positions, while the introduction of specific functional groups can significantly enhance potency and selectivity.[9] The positioning and nature of substituents on the aryl rings can dramatically influence the compound's electronic and steric properties, thereby affecting its binding affinity and pharmacological profile.[8]
Future Directions and Conclusion
The 2-aryl-morpholine sulfonamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel analogs with greater structural complexity. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will undoubtedly pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The proven success of this scaffold in modulating challenging targets like gamma-secretase and Nav1.7, as well as its emerging potential in oncology and infectious diseases, solidifies its position as a cornerstone in the armamentarium of medicinal chemists.
References
- Vertex AI Search. Structure–activity relationship (SAR)
- Josien, H., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-7.
- Semantic Scholar. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- Wu, Y. J., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962.
- Al Shakarji, J., & al-Rabi'i, B. (2023). Research Article Nanomaterials Chemistry Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ARC Journal of Pharmaceutical Sciences, 4(2), 1-11.
- Journal of Enzyme Inhibition and Medicinal Chemistry. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- de Oliveira, S. M., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(3), 347-355.
- E3S Web of Conferences.
- ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Research Square. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- MDPI.
- ResearchGate.
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- 9. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
I am unable to provide a detailed synthesis protocol for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine.
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-
Occupational Safety and Health Administration (OSHA): Provides information on workplace safety standards for handling hazardous chemicals.
-
The Environmental Protection Agency (EPA): Offers resources on chemical toxicity and environmental regulations.
-
The National Institute for Occupational Safety and Health (NIOSH): A part of the CDC, NIOSH provides a pocket guide to chemical hazards.
Application Note: A Detailed Protocol for the N-Sulfonylation of 2-Methylaniline
Introduction: The Significance of N-Aryl Sulfonamides
The N-aryl sulfonamide motif is a cornerstone in medicinal chemistry and organic synthesis, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Molecules incorporating this functional group exhibit a wide array of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[1][3] The synthesis of N-aryl sulfonamides is therefore a critical process for drug discovery and development.
This application note provides a detailed, field-proven protocol for the N-sulfonylation of 2-methylaniline (o-toluidine) with benzenesulfonyl chloride. This reaction serves as a classic and reliable example of sulfonamide bond formation, typically proceeding through a nucleophilic substitution mechanism under Schotten-Baumann conditions.[4][5][6] We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, outline characterization techniques, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis.
Reaction Principle and Mechanism
The N-sulfonylation of an amine is a fundamental transformation in organic chemistry. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.[4] This attack displaces the chloride ion, a good leaving group.
A base, such as pyridine or aqueous sodium hydroxide, is essential for the reaction's success. It serves two primary functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting amine and driving the reaction equilibrium toward the product.[4][7]
-
Activation: In some cases, bases like pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the amine.[8]
The overall mechanism is depicted below:
Caption: Reaction mechanism for N-sulfonylation.
Materials and Reagents
Proper preparation and handling of materials are critical for success and safety. All reagents should be of analytical grade or higher.
| Reagent | Formula | MW ( g/mol ) | Properties | Safety & Handling |
| 2-Methylaniline (o-Toluidine) | C₇H₉N | 107.15 | Liquid, d=0.998 g/mL | Toxic. Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation. Wear appropriate PPE. |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Viscous liquid, d=1.384 g/mL | Corrosive. Reacts with water. Causes severe skin burns and eye damage. Handle in a fume hood.[9] |
| Pyridine | C₅H₅N | 79.10 | Liquid, d=0.982 g/mL | Flammable. Harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile liquid, d=1.326 g/mL | Suspected carcinogen. Use only in a fume hood with proper ventilation. |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Aqueous solution | Corrosive. Causes severe skin burns and eye damage. Handle with care. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | General lab chemical. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | White solid | Hygroscopic. Keep container tightly closed. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Liquid | Flammable. Keep away from ignition sources. |
Detailed Experimental Protocol
This protocol details the synthesis of N-(2-methylphenyl)benzenesulfonamide on a 10 mmol scale.
Caption: Workflow for the synthesis of N-(2-methylphenyl)benzenesulfonamide.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylaniline (1.07 g, 10 mmol) in 30 mL of dichloromethane (DCM).
-
Add pyridine (0.95 g, 0.97 mL, 12 mmol) to the solution.
-
Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0-5 °C.
-
-
Addition of Benzenesulfonyl Chloride:
-
Using a dropping funnel, add benzenesulfonyl chloride (1.94 g, 1.4 mL, 11 mmol) dropwise to the stirred amine solution over 20-30 minutes.
-
Causality Insight: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 20-30% ethyl acetate in hexanes.
-
-
Aqueous Workup:
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1M HCl (to remove excess pyridine and any unreacted 2-methylaniline).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid and unreacted benzenesulfonyl chloride).
-
50 mL of brine (to remove residual water).
-
-
Self-Validation Check: During the NaHCO₃ wash, initial effervescence may be observed. Continue washing until no more gas evolves.
-
-
Product Isolation:
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which should be a solid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[10][11]
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The expected product is a white to yellow crystalline solid.[4]
-
Characterization of the Final Product
The identity and purity of the synthesized N-(2-methylphenyl)benzenesulfonamide (C₁₃H₁₃NO₂S, MW: 247.31 g/mol ) should be confirmed by standard analytical techniques.[10]
| Analysis | Expected Result |
| Appearance | White to yellow crystalline powder[4] |
| Melting Point | Report range and compare to literature values. |
| FT-IR (cm⁻¹) | ~3300-3250 (N-H stretch), ~1340-1320 (asymmetric SO₂ stretch), ~1160-1140 (symmetric SO₂ stretch)[12] |
| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, Ar-H), ~7.0 (s, br, N-H), ~2.2 (s, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~140-125 (Ar-C), ~20-17 (CH₃) |
| Mass Spec (ESI) | [M+H]⁺ = 248.07, [M+Na]⁺ = 270.05 |
Safety and Hazard Management
This procedure must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[13]
-
2-Methylaniline: Is toxic and readily absorbed through the skin. Avoid all direct contact.
-
Benzenesulfonyl Chloride: Is highly corrosive and reacts with moisture. Open the container only in a fume hood.
-
Waste Disposal: Dispose of all chemical waste, including solvents and aqueous washes, according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents or solvents.- Insufficient base.- Reagent degradation. | - Ensure all glassware is oven-dried. Use anhydrous solvents.- Check stoichiometry and purity of the base.- Use fresh benzenesulfonyl chloride. |
| Product is an Oil | - Impurities present.- Incomplete reaction. | - Attempt purification by flash column chromatography.- Extend reaction time or gently heat the reaction mixture. |
| Difficult Recrystallization | - Incorrect solvent system.- Too much solvent used. | - Screen different solvent systems (e.g., ethyl acetate/hexanes).- Boil off excess solvent before cooling. |
| Broad NMR Peaks | - Residual acidic or basic impurities. | - Ensure the workup steps were performed thoroughly.- Re-purify the product. |
References
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Publications. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones - ACS Publications. [Link]
-
N-(2-Methylphenyl)benzenesulfonamide - PMC - NIH. [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - MDPI. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central. [Link]
-
Direct sulfonylation of anilines mediated by visible light - ResearchGate. [Link]
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF - ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [Link]
-
4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC - NIH. [Link]
-
Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews. [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - Wiley Online Library. [Link]
-
Safety data sheet - CPAChem. [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. [Link]
-
(1) Preparation of N-Benzenesulfonyl-p-toluidine - PrepChem.com. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. [Link]
-
N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized - CORE. [Link]
-
(PDF) 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - ResearchGate. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
-
Benzenesulfonyl chloride - Wikipedia. [Link]
-
Selected drugs with N-aryl sulfonamide structure motif - ResearchGate. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones | ChemRxiv. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH. [Link]
-
(PDF) Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase - ResearchGate. [Link]
-
Amines - NCERT. [Link]
-
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing). [Link]
-
(PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate. [Link]
-
Hinsberg reaction - Wikipedia. [Link]
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- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]
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analytical method development for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine quantification
An Application Note and Protocol for the Development and Validation of a Quantitative Analytical Method for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals who require an accurate method for determining the concentration of this compound in bulk drug substances or as a representative protocol for analysis in biological matrices. The method utilizes a C18 stationary phase with UV detection, a widely accessible and cost-effective approach. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This application note not only presents a step-by-step protocol but also explains the scientific rationale behind the selection of critical method parameters, ensuring the method's trustworthiness and scientific integrity.
Introduction and Scientific Rationale
This compound (CAS No. 21447-56-3) is an organic compound featuring a sulfonamide functional group.[3] Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their antibacterial properties and as key structural motifs in various therapeutic agents.[4] Accurate quantification of such molecules is paramount for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements.
The development of a robust analytical method requires a thorough understanding of the analyte's physicochemical properties. The target molecule possesses a phenylamine group, which is basic, and a polar morpholine-sulfonyl group. The aromatic ring serves as an excellent chromophore for UV-Vis spectrophotometric detection. These structural features make RP-HPLC an ideal analytical choice. The method described herein employs a C18 column, which provides the necessary hydrophobic interaction for retaining the analyte, while an acidified aqueous-organic mobile phase ensures the analyte's primary amine is protonated, leading to symmetrical peak shapes and reproducible retention times. This approach is consistent with established methods for analyzing sulfonamides.[5][6]
This guide is developed in alignment with global regulatory standards, primarily referencing the ICH Guideline Q2(R2) "Validation of Analytical Procedures" and the US FDA's guidance on the same topic, to ensure the generated data is fit for its intended purpose.[1][2][7][8]
Analytical Method Development Workflow
The development of a robust analytical method is a systematic process. The workflow begins with analyte characterization and proceeds through a logical sequence of parameter selection and optimization to achieve the desired chromatographic performance.
Caption: Logical workflow for RP-HPLC method development.
Materials, Instrumentation, and Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98% purity)
-
Water (ASTM Type I or HPLC grade)
-
Human Plasma (for bioanalytical protocol)
Instrumentation and Chromatographic Conditions
The following table outlines the finalized instrumental parameters. The selection of a C18 column provides a universal stationary phase suitable for this moderately polar analyte. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff. Formic acid is added to the mobile phase to control the pH, ensuring the primary amine on the analyte is protonated (pKa of aniline is ~4.6), which significantly improves peak shape by preventing interaction with residual silanols on the silica support.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD/VWD detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 15 minutes |
Protocol: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8 °C.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Standard Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).
Protocol: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is a standard procedure for cleaning up biological samples prior to HPLC analysis.[9][10][11] Protein precipitation is a fast and effective method for removing the bulk of macromolecules that can interfere with the analysis.[12]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing internal standard, if used) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 10 µL into the HPLC system.
Method Validation Protocol and Acceptance Criteria
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][13] The following protocols are based on the ICH Q2(R2) guideline.[1][2]
Caption: Core components of analytical method validation per ICH Q2.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol: Before sample analysis, inject the working standard solution (e.g., 25 µg/mL) five times. Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area and Retention Time | ≤ 2.0% |
Specificity / Selectivity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.
-
For bioanalytical applications, inject processed blank plasma from at least six different sources.
-
If available, inject samples of known impurities or forced degradation samples (stressed under acidic, basic, oxidative, and photolytic conditions). Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte. The baseline should be clean.
Linearity and Range
Purpose: To establish that the method's response is directly proportional to the analyte concentration over a specified range. Protocol: Analyze the prepared calibration standards (e.g., 1-50 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Residuals | Randomly distributed |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol: Analyze quality control (QC) samples prepared at three concentration levels (Low, Medium, High; e.g., 3, 20, 40 µg/mL) in triplicate. For plasma samples, this is done by spiking blank matrix. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for bulk drug and 85.0% to 115.0% for bioanalytical methods.[14]
| Level | Concentration (µg/mL) | Acceptance Criteria (% Recovery) |
| LQC | 3 | 98.0 - 102.0 (85.0 - 115.0 for plasma) |
| MQC | 20 | 98.0 - 102.0 (85.0 - 115.0 for plasma) |
| HQC | 40 | 98.0 - 102.0 (85.0 - 115.0 for plasma) |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the MQC sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD should be ≤ 2.0% for bulk drug and ≤ 15.0% for bioanalytical methods.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable accuracy (80-120%) and precision (≤ 20% RSD).
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Introduce small changes to the method and assess the impact on system suitability parameters. Acceptance Criteria: System suitability criteria must be met under all varied conditions.
| Parameter | Variation |
|---|---|
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% organic |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation protocol, designed in accordance with ICH guidelines, confirms its suitability for routine quality control analysis and provides a strong foundation for adaptation to bioanalytical studies. This document serves as a complete guide for laboratory implementation, ensuring reliable and reproducible results.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- De Boer, T., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(1), 1-3.
-
International Council for Harmonisation. ICH Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
- Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Hela, W., et al. (2019).
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Journal of Food Protection. Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [Link]
-
MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
-
National Institutes of Health. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]
-
ResearchGate. (2015). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
Thoreauchem. 2-methyl-5-(morpholine-4-sulfonyl)aniline. [Link]
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A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly reliable and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. This compound is a relevant molecule in pharmaceutical development, often appearing as a synthetic intermediate or a process-related impurity. The method presented herein utilizes reversed-phase chromatography on a C18 column with an isocratic mobile phase of acetonitrile and water, modified with formic acid to ensure optimal peak shape and reproducibility. This document provides a comprehensive, step-by-step protocol for sample analysis and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with a self-validating system ready for implementation in a quality control or research environment.
Scientific Rationale and Method Development Strategy
The successful development of an HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties. Our strategy was to build a method grounded in chemical principles to ensure its robustness and transferability.
1.1. Analyte Chemistry and Its Chromatographic Implications
This compound, with a molecular formula of C₁₁H₁₆N₂O₃S and a molecular weight of 256.32 g/mol , is a moderately polar molecule.[3] Its structure incorporates several key functional groups that dictate its behavior in a reversed-phase HPLC system:
-
Primary Aromatic Amine (-NH₂): This group is a UV chromophore, making UV detection a suitable choice. It is also basic, meaning its charge state is dependent on the mobile phase pH. In acidic conditions, it will be protonated (-NH₃⁺), which can lead to peak tailing on silica-based columns due to interaction with residual silanols.
-
Sulfonamide (-SO₂N-): This group contributes to the molecule's polarity.
-
Phenyl Ring: Provides a non-polar region for interaction with the C18 stationary phase and is the primary chromophore for UV detection.
-
Morpholine Ring: A cyclic ether and amine, adding to the molecule's polarity and aqueous solubility.
Based on this structure, a reversed-phase separation is the logical approach. To achieve a sharp, symmetrical peak shape, it is critical to suppress the ionization of the basic amine group. This is accomplished by acidifying the mobile phase, which ensures a consistent, single ionic state of the analyte during its transit through the column.[4][5]
1.2. Selection of Chromatographic Parameters
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected as it provides excellent retention and selectivity for a wide range of moderately polar compounds. The high surface area and hydrophobicity of the C18 stationary phase allow for effective interaction with the analyte.
-
Mobile Phase: A binary mixture of Acetonitrile (ACN) and Water was chosen. ACN is often preferred over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5] To control the ionization of the phenylamine moiety, 0.1% formic acid is incorporated into the aqueous component of the mobile phase. This maintains a low pH, ensuring the analyte is consistently protonated and minimizing undesirable secondary interactions with the column packing.[4][5]
-
Detection Wavelength (λmax): The phenylamine and sulfonamide functionalities suggest strong UV absorbance. A photodiode array (PDA) detector scan would be ideal to determine the precise absorption maximum. For this protocol, a wavelength of 268 nm is selected, a value where this class of compounds typically exhibits significant absorbance, providing a good balance of sensitivity and selectivity. An HPLC method for other sulfonamides has successfully used a detection wavelength of 270 nm.[4]
Experimental Protocol: Analysis and Validation
This section provides a detailed, step-by-step methodology for the analysis and validation of this compound.
2.1. Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Analytical Column: C18 Reversed-Phase Column (5 µm, 4.6 x 150 mm).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
-
Standard: this compound reference standard (>95% purity).[3]
2.2. Preparation of Solutions
-
Mobile Phase: Prepare a 75:25 (v/v) mixture of water and acetonitrile. Add 1.0 mL of formic acid to every 1000 mL of the aqueous component before mixing with acetonitrile. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Deionized Water is used as the diluent for preparing all standards and samples.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions (for Linearity): Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 75:25 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile |
| Flow Rate | 1.0 mL/minute |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The reliability of an analytical method is established through a formal validation process. The following protocols are designed in accordance with ICH Q2(R2) guidelines to demonstrate that the method is suitable for its intended purpose.[2][6][7][8]
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
3.1. System Suitability Before commencing any validation activity, inject the working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
3.2. Specificity Inject the diluent (blank) and a solution containing known impurities or placebo components. The chromatograms should show no interfering peaks at the retention time of the this compound peak.
3.3. Linearity and Range Inject the five linearity standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.[6]
3.4. Accuracy Accuracy should be assessed across the specified range. This can be determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. The accuracy is expressed as the percentage recovery.
3.5. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the standard solution at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
3.7. Robustness Intentionally make small variations to the method parameters and assess the impact on the results. Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component) The system suitability parameters should remain within the acceptance criteria for all tested variations.
Typical Results and Data Presentation
The following tables summarize the expected performance data for this validated method.
Table 1: System Suitability and Linearity Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 1 - 100 µg/mL |
Table 2: Accuracy and Precision Results
| Validation Parameter | Level | Acceptance Criteria | Typical Result |
| Accuracy | 80% | 98.0 - 102.0% Recovery | 100.5% |
| 100% | 98.0 - 102.0% Recovery | 100.1% | |
| 120% | 98.0 - 102.0% Recovery | 99.7% | |
| Repeatability (%RSD, n=6) | 100% | ≤ 2.0% | 0.9% |
| Intermediate Precision (%RSD, n=6) | 100% | ≤ 2.0% | 1.2% |
Overall Analytical Workflow
Caption: The overall analytical workflow.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and robust for the quantitative determination of this compound. The validation data demonstrates that the method possesses excellent linearity, accuracy, precision, and specificity, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The detailed explanation of the method development rationale provides users with the confidence to implement and adapt this protocol for their specific needs.
References
- MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC.
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
-
ResearchGate. (2018). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Retrieved from [Link]
-
LCGC International. (2014). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
ResearchGate. (2015). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2'-(Morpholine-4-sulfonyl)-biphenyl-3-ylamine. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2-methyl-5-(morpholine-4-sulfonyl)aniline. Retrieved from [Link]
Sources
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- 3. 2-methyl-5-(morpholine-4-sulfonyl)aniline-21447-56-3 - Thoreauchem [thoreauchem.com]
- 4. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Quantitative Analysis of Sulfonamides in Biological Matrices by LC-MS/MS
Abstract
This application note provides a comprehensive and robust protocol for the sensitive and selective quantification of sulfonamide antibiotic residues in various biological matrices, such as plasma, tissue, and milk. The methodology leverages the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to achieve high specificity and low detection limits, critical for regulatory compliance and pharmacokinetic studies. We delve into the rationale behind each step, from sample preparation to data analysis, offering insights grounded in established scientific principles to ensure method reliability and accuracy. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a validated workflow for sulfonamide analysis.
Introduction: The Rationale for High-Sensitivity Sulfonamide Analysis
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine to treat bacterial infections.[1] Their extensive use, however, raises concerns about the potential for residues in food products of animal origin and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various foodstuffs to protect consumer health.[2] Consequently, highly sensitive and selective analytical methods are required for monitoring these compounds in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application. Its high selectivity, based on the unique mass-to-charge ratio of precursor and product ions, and its exceptional sensitivity make it ideal for detecting trace levels of contaminants in complex samples.[3] This document outlines a detailed protocol that has been optimized for the reliable quantification of a panel of common sulfonamides.
Materials and Reagents
-
Standards: Analytical standards of sulfonamides (e.g., sulfadiazine, sulfamethazine, sulfamethoxazole, etc.) and a suitable internal standard (IS), preferably a stable isotope-labeled version of one of the target analytes (e.g., Sulfathiazole-d4), should be of high purity (≥99%).[4]
-
Solvents: LC-MS grade acetonitrile, methanol, and water are required.
-
Reagents: Formic acid (LC-MS grade), ammonium acetate, and ethyl acetate.
-
Extraction Supplies: Polypropylene centrifuge tubes (15 mL and 50 mL), solid-phase extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB), or QuEChERS salts and tubes.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each sulfonamide standard and the internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. These stocks should be stored at 2-8°C and are typically stable for up to 3 months.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water). These solutions will be used to build the calibration curve and for spiking quality control (QC) samples.
Sample Preparation: The Key to Accurate Quantification
The goal of sample preparation is to extract the target sulfonamides from the matrix while removing interfering components like proteins and lipids that can cause matrix effects. Two common and effective approaches are presented below: Solid-Phase Extraction (SPE) for cleaner extracts, particularly for plasma and milk, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid tissues like liver or muscle.[2]
This protocol is a robust method for achieving high purity extracts. The HLB sorbent is effective at retaining the moderately polar sulfonamides while allowing more polar and non-polar interferences to be washed away.[5]
-
Sample Pre-treatment:
-
For plasma: To 1 mL of plasma in a 15 mL centrifuge tube, add 100 µL of the internal standard working solution and 3 mL of 1% formic acid in water. Vortex for 30 seconds. This step lyses cells and precipitates proteins.
-
For milk: To 1 mL of milk, add 5 mL of acidified acetonitrile. Add 1 g of sodium chloride, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes.[1] Transfer the supernatant for the next step. This process performs a liquid-liquid extraction and protein precipitation.
-
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of water.[5] Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[5]
-
Washing: Wash the cartridge with 6 mL of water to remove polar interferences.[5]
-
Drying: Dry the cartridge under high vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the sulfonamides from the cartridge with 8 mL of methanol into a clean collection tube.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Sources
Application Note: A Protocol for Determining the Biochemical and Cellular IC50 of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, a Putative Kinase Inhibitor
Abstract
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery, providing a quantitative measure of a compound's potency.[1] This application note presents a comprehensive, dual-approach protocol for characterizing the inhibitory activity of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. The molecular scaffold of this compound, featuring a phenylamine core with a morpholine sulfonyl group, is common in kinase inhibitors, suggesting its potential as a modulator of cellular signaling pathways.[2][3] To provide a thorough characterization, we detail two distinct methodologies: 1) a biochemical assay to determine the direct inhibitory effect on a purified enzyme, and 2) a cell-based assay to assess the compound's functional potency in a physiologically relevant environment. The disparity between biochemical and cellular IC50 values can offer critical insights into factors like cell permeability and off-target effects.[4][5] This guide provides researchers with the principles, step-by-step protocols, and data analysis frameworks necessary to robustly evaluate the potential of novel chemical entities.
Part 1: Biochemical IC50 Determination Using a Luminescence-Based Kinase Assay
The first step in characterizing a putative inhibitor is to measure its direct effect on its purified target, free from the complexities of a cellular system. For a suspected kinase inhibitor, the ADP-Glo™ Kinase Assay is an ideal choice. It is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then consumed by a thermostable luciferase (Ultra-Glo™ Luciferase) to produce a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[8][9] Inhibition is therefore measured as a decrease in luminescence.
Experimental Workflow: Biochemical IC50
Caption: Workflow for cellular IC50 determination using the MTT assay.
Detailed Protocol: Cellular IC50
Materials and Reagents:
-
This compound
-
Relevant human cancer cell line (e.g., K562 for CML, which is dependent on ABL kinase)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS
-
Dimethyl Sulfoxide (DMSO)
-
Sterile, clear flat-bottom 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to an appropriate density (e.g., 5,000-10,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution series of the compound in complete cell culture medium from your 10 mM DMSO stock.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the same final % DMSO as the treated wells) and a media-only control (no cells, for background subtraction).
-
Incubate the plate for 72 hours. This duration may need optimization depending on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT stock solution to each well.
-
Return the plate to the incubator and incubate for 4 hours. During this time, visible purple precipitates will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. [10] * Place the plate on a shaker for 10-15 minutes at low speed to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis
-
Normalization: Subtract the average absorbance of the media-only wells from all other measurements.
-
Calculate Percent Viability: Use the following formula: % Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle)
-
Dose-Response Curve and IC50 Calculation: As with the biochemical assay, plot % Viability versus the log10 of the inhibitor concentration and fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.
| Inhibitor Conc. (µM) | Log [Inhibitor] | Absorbance @ 570nm | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100.0 |
| 0.1 | -7.00 | 1.230 | 98.4 |
| 0.5 | -6.30 | 1.150 | 92.0 |
| 2.5 | -5.60 | 0.850 | 68.0 |
| 10 | -5.00 | 0.610 | 48.8 |
| 25 | -4.60 | 0.350 | 28.0 |
| 50 | -4.30 | 0.150 | 12.0 |
| 100 | -4.00 | 0.100 | 8.0 |
References
-
Technologies to Study Kinases. East Port Praha. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. National Institutes of Health (NIH). [Link]
-
Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
The Importance of IC50 Determination. Visikol. [Link]
-
Enzyme Inhibition (IC50) Test Kit. Creative Diagnostics. [Link]
-
IC50 Determination. edX. [Link]
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. [Link]
-
Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
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Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging. ACS Publications. [Link]
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Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. PubMed. [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[8][11][12]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor. PubMed. [Link]
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Synthesis of Morpholine Containing Sulfonamides. ResearchGate. [Link]
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Application Note: Development of a Stable Formulation for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine for In-Vivo Studies
Introduction
The successful pre-clinical evaluation of a novel chemical entity (NCE) is critically dependent on the development of a stable and effective formulation that ensures consistent drug exposure in animal models.[1][2][3] This note details the systematic approach to formulating 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine (referred to herein as 'Cmpd-X'), a compound characterized by poor aqueous solubility, a common challenge for many NCEs.[4][5][6][7] The primary objective is to develop a safe and stable liquid formulation suitable for intravenous (IV) administration in early-stage toxicology and efficacy studies.
The strategy outlined below follows a logical progression from initial physicochemical characterization to the final selection and preparation of a lead formulation, emphasizing the rationale behind each experimental choice.
Part 1: Pre-Formulation Assessment
A thorough understanding of the drug candidate's physicochemical properties is the foundation of any successful formulation strategy.[8][9][10] These studies identify potential liabilities and guide the selection of appropriate solubilization techniques and excipients.[11]
Physicochemical Characterization (Hypothetical Data)
Since Cmpd-X is a novel entity, specific experimental data is not publicly available. For the purpose of this guide, a plausible, hypothetical dataset has been generated to illustrate the development process.
| Property | Value | Rationale & Implication |
| Molecular Weight | 312.4 g/mol | Standard for a small molecule. |
| Appearance | White to off-white crystalline powder | Indicates the solid-state nature of the compound. |
| pKa | pKa1 (basic): 3.8, pKa2 (acidic): 9.5 | The basic aniline group (pKa1) suggests increased solubility at low pH. The weakly acidic sulfonamide group (pKa2) suggests a slight solubility increase at high pH.[12] |
| LogP | 3.6 | Indicates high lipophilicity and predicts low aqueous solubility. |
| Aqueous Solubility | < 0.01 mg/mL at pH 7.4 | Confirms the compound is poorly water-soluble, likely requiring enabling formulation technologies.[4] |
| Melting Point | 165°C | A relatively high melting point suggests a stable crystal lattice that may contribute to poor solubility. |
pH-Solubility Profile
A pH-solubility profile is essential to determine if simple pH adjustment can achieve the target concentration.[11]
| pH | Solubility (mg/mL) | Observation |
| 2.0 | 0.5 | Increased solubility due to protonation of the basic amine. |
| 4.0 | 0.05 | Solubility drops as pH approaches the pKa of the amine. |
| 7.4 | < 0.01 | Very low solubility in the physiological pH range. |
| 10.0 | 0.2 | Slight increase in solubility due to deprotonation of the sulfonamide. |
Forced Degradation & Stability Assessment
Forced degradation studies are performed to identify the degradation pathways and intrinsic stability of the drug substance.[14][15][16] This information is crucial for developing a stability-indicating analytical method and selecting appropriate excipients and storage conditions.[17][18]
| Condition | Observation | Implication |
| Acid Hydrolysis (0.1N HCl, 70°C) | ~15% degradation observed after 24 hours. | Cmpd-X is susceptible to acid-catalyzed hydrolysis. Formulation at low pH should be approached with caution. |
| Base Hydrolysis (0.1N NaOH, 70°C) | < 5% degradation after 24 hours. | Relatively stable to basic conditions. |
| Oxidation (3% H₂O₂, RT) | ~20% degradation after 24 hours. | Susceptible to oxidation. The inclusion of an antioxidant may be necessary. |
| Thermal (80°C, solid state) | < 2% degradation after 72 hours. | Thermally stable in its solid form. |
| Photostability (ICH Q1B) | ~5% degradation after exposure. | Mildly photosensitive. Protection from light is recommended. |
Part 2: Formulation Strategy & Excipient Selection
Based on the pre-formulation data (poor solubility, degradation profile), several formulation strategies were considered.
Caption: Formulation development workflow for Cmpd-X.
Rationale for Strategy Selection
-
pH Adjustment: Rejected due to insufficient solubility enhancement within a physiologically tolerable pH range.[12]
-
Co-solvents/Surfactants: A viable option. Systems using excipients like Solutol® HS 15 are effective solubilizers.[19][20][21] However, they can sometimes be associated with tolerability issues at high concentrations. This is retained as a backup strategy.
-
Complexation with Cyclodextrins: Selected as the lead strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that significantly enhance aqueous solubility.[22][23][24][25] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a well-established safety profile for parenteral administration and are highly effective solubilizers.[26]
Excipient Compatibility Studies
Drug-excipient compatibility testing is a critical step to ensure that the inactive ingredients do not cause degradation of the active pharmaceutical ingredient (API).[27][28][29][30] Binary mixtures of Cmpd-X with selected excipients were prepared and stored under accelerated conditions (60°C/75% RH) for 10 days.[29] Samples were analyzed for the appearance of new impurities by HPLC.
| Excipient | Ratio (API:Excipient) | Result (Appearance of new impurities) | Compatibility |
| HP-β-CD | 1:20 | None detected | Compatible |
| Citrate Buffer | N/A | Minor degradant peak observed | Use with caution |
| Phosphate Buffer | N/A | None detected | Compatible |
| Solutol® HS 15 | 1:10 | None detected | Compatible |
| Propylene Glycol | 1:10 | None detected | Compatible |
Part 3: Formulation Preparation & Optimization Protocol
The following protocol describes the preparation of a 5 mg/mL Cmpd-X formulation using HP-β-CD.
Protocol 3.1: Preparation of 20% (w/v) HP-β-CD in Phosphate Buffer
-
Preparation of Buffer: Prepare a 10 mM sodium phosphate buffer and adjust the pH to 7.4.
-
Dissolution: Weigh 20 g of HP-β-CD.
-
Mixing: Add the HP-β-CD to a beaker containing approximately 80 mL of the phosphate buffer.
-
Stirring: Stir using a magnetic stir bar until the HP-β-CD is fully dissolved.
-
Final Volume: Transfer the solution to a 100 mL volumetric flask and add buffer to the mark.
-
Filtration: Filter the solution through a 0.22 µm sterile filter.
Protocol 3.2: Preparation of 5 mg/mL Cmpd-X Formulation
-
Weigh API: Accurately weigh 50 mg of Cmpd-X into a sterile glass vial.
-
Add Vehicle: Add 10 mL of the sterile-filtered 20% (w/v) HP-β-CD vehicle (from Protocol 3.1) to the vial.
-
Sonication: Sonicate the mixture in a bath sonicator for 15-20 minutes to aid dissolution.
-
Vortexing: Vortex the vial for 2-3 minutes to ensure complete dissolution. The final solution should be clear and free of visible particulates.
-
Final Filtration: Aseptically filter the final drug product through a 0.22 µm PVDF syringe filter into a sterile vial.
Caption: Step-by-step preparation of the Cmpd-X formulation.
Part 4: Analytical & Quality Control
A robust analytical method is required to quantify the drug substance and detect any degradation products, ensuring the quality and stability of the formulation.[31][32]
Protocol 4.1: HPLC-UV Method for Quantification and Stability
-
System: High-Performance Liquid Chromatography with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Determined by comparing the peak area of the sample to a standard curve of Cmpd-X.
Quality Control Specifications
The final formulation must meet pre-defined specifications before release for in-vivo studies.
| Test | Specification |
| Appearance | Clear, colorless solution, free of visible particles. |
| pH | 7.2 - 7.6 |
| Concentration (Assay) | 95.0% - 105.0% of target (5 mg/mL).[32] |
| Purity (Related Substances) | No single impurity > 0.5%, Total impurities < 1.0%. |
| Sterility | Must pass sterility testing. |
Part 5: In-Vivo Considerations & Stability
The developed formulation must be suitable for the intended animal species and route of administration.
-
Tolerability: The concentration of HP-β-CD (20%) is generally considered safe for IV administration in common pre-clinical species.[25]
-
Dose Volume: The 5 mg/mL concentration allows for flexible dosing without requiring excessively large injection volumes.
-
Stability: The final formulation was stored protected from light at both refrigerated (2-8°C) and room temperature (25°C) conditions. Stability was monitored using the HPLC method described in Protocol 4.1.
| Storage Condition | Timepoint | Assay (% Initial) | Total Impurities (%) |
| 2-8°C | 14 Days | 99.5% | < 0.2% |
| 25°C | 14 Days | 98.8% | < 0.4% |
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
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Cyclodextrins in drug delivery: An updated review. PubMed Central. Available at: [Link]
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Drug-excipient compatibility testing: Significance and symbolism. Drug-excipient compatibility testing. Available at: [Link]
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The Use of Cyclodextrins in Pharmaceutical Formulations. The American Journal of Pharmaceutics. Available at: [Link]
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A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. Available at: [Link]
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REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
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Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
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A Review on Cyclodextrins. International Journal of Innovative Science and Research Technology. Available at: [Link]
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Preformulation studies for the development of a parenteral liquid formulation of the immunomodulator, peldesine. PubMed. Available at: [Link]
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Drug-Excipient Compatibility Check. NETZSCH Analyzing & Testing. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
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Pre formulation. SlideShare. Available at: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Preformulation Studies for the Development of a Parenteral Liquid Formulation of an Antitumor Agent, AG337. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]
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Analysis of sulfonamides. SlideShare. Available at: [Link]
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A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]
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Formulation Development of Parenteral Products. Biomanufacturing.org. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]
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Designing formulations for preclinical and early stage clinical studies. Quay Pharma. Available at: [Link]
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Preformulation Studies. BS Publications. Available at: [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. Available at: [Link]
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Forced Degradation Studies. STEMart. Available at: [Link]
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Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available at: [Link]
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A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. ResearchGate. Available at: [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
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Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central. Available at: [Link]
-
Solutol HS15 as a Novel Excipient. Pharmaceutical Technology. Available at: [Link]
-
Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. Available at: [Link]
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(PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Physiochemical and analytical data of sulfonamides. ResearchGate. Available at: [Link]
-
Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. National Institutes of Health. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Formation with Morpholine
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the formation of sulfonamides, specifically via the reaction of sulfonyl chlorides with morpholine. The sulfonamide functional group is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the efficient development of new chemical entities.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and help you optimize your reaction conditions for robust and reproducible results.
Core Reaction Principles: An Overview
The most common and direct method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine, such as morpholine.[1][2][3] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base is required to neutralize the HCl generated, driving the reaction to completion.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up the reaction for the first time.
Q1: What is the standard stoichiometry for the reaction between a sulfonyl chloride, morpholine, and a base?
A: A reliable starting point is to use a slight excess of the amine. A typical ratio is:
-
Sulfonyl Chloride: 1.0 equivalent
-
Morpholine: 1.1–1.2 equivalents
-
Base: 1.5–2.0 equivalents
Causality: Using a slight excess of morpholine helps to ensure the complete consumption of the often more valuable sulfonyl chloride. A greater excess of base is used to efficiently scavenge the generated HCl, preventing the protonation of morpholine, which would render it non-nucleophilic.
Q2: How do I choose the right base for my reaction?
A: The choice of base is critical and depends on the reactivity of your substrates and the desired reaction conditions. Tertiary amines are most common.
| Base | pKa of Conjugate Acid (pKaH) | Typical Use Case & Comments |
| Pyridine | ~5.2 | Often used as both base and solvent. Can act as a nucleophilic catalyst, but its basicity is relatively low. Can be difficult to remove during workup. |
| Triethylamine (TEA) | ~10.7 | A common, inexpensive, and effective non-nucleophilic base. Suitable for most standard transformations.[4][5] |
| DIPEA (Hünig's base) | ~10.7 | Sterically hindered, making it non-nucleophilic. An excellent choice when dealing with base-sensitive functional groups where nucleophilic catalysis by the base is a concern. |
| DMAP (cat.) | ~9.7 | 4-Dimethylaminopyridine is typically not used as the primary base but as a nucleophilic catalyst (0.05–0.1 eq) alongside a stoichiometric base like TEA, especially for unreactive sulfonyl chlorides. |
Expert Insight: For a standard reaction with an arylsulfonyl chloride and morpholine, Triethylamine is a robust and cost-effective first choice. If you observe side reactions or are working with a very sensitive substrate, switching to the non-nucleophilic DIPEA is a logical next step.
Q3: What solvent system should I start with?
A: The ideal solvent should be inert to the reactants and dissolve them adequately. Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride.
-
Dichloromethane (DCM): An excellent first choice. It dissolves most organic substrates and the resulting triethylammonium chloride salt often precipitates, which can be a visual indicator of reaction progress.
-
Tetrahydrofuran (THF): Another good option, particularly if substrate solubility in DCM is an issue.[5]
-
Acetonitrile (MeCN): A more polar aprotic solvent that can be useful for less soluble starting materials.[1]
-
Pyridine: Can be used as both the solvent and the base, though this can complicate purification.[5]
Recommendation: Start with DCM for its versatility and ease of removal. Ensure your solvent is anhydrous, as water will hydrolyze the sulfonyl chloride.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Q1: My reaction is very slow or has stalled. I still see sulfonyl chloride starting material by TLC/LCMS. What should I do?
A: This is a common issue, often related to insufficient reactivity or deactivation of the nucleophile.
-
Check Your Base: Ensure you have added at least 1.5 equivalents of base. If the base is consumed, the generated HCl will protonate morpholine, halting the reaction. You can add another portion of base (0.5 eq) to see if the reaction restarts.
-
Increase Temperature: Many sulfonamide formations are run at 0 °C to room temperature. If the reaction is sluggish, gently warming it to 40 °C can significantly increase the rate. Monitor for potential degradation of starting materials.
-
Add a Catalyst: For particularly unreactive sulfonyl chlorides, adding a catalytic amount of DMAP (5-10 mol%) can accelerate the reaction. DMAP functions as a highly effective acyl-transfer catalyst.
-
Re-evaluate Solvent: If your starting materials are not fully dissolved, this indicates a solubility issue. Switch to a more polar or suitable solvent like THF or DMF.
Q2: My main impurity is the sulfonic acid corresponding to my sulfonyl chloride. Why did this form and how can I prevent it?
A: The presence of sulfonic acid is a clear indication of sulfonyl chloride hydrolysis.[3]
-
Cause: This is almost always due to the presence of water in the reaction mixture. Sulfonyl chlorides are highly sensitive to moisture.[6]
-
Prevention:
-
Dry Your Reagents: Ensure morpholine and the base are anhydrous. If necessary, distill them over a suitable drying agent.
-
Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., molecular sieves, solvent purification system).
-
Inert Atmosphere: For very sensitive substrates, run the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Q3: I am observing a significant amount of a dimeric sulfonamide byproduct (a disulfonamide). What is happening?
A: This byproduct, R-SO₂-N(morpholinyl)-SO₂-R, can form under specific conditions, particularly if the initial sulfonamide product is deprotonated.
-
Cause: If a very strong base is used or if there is an excess of sulfonyl chloride relative to the amine, the initially formed sulfonamide (which has a weakly acidic N-H proton) can be deprotonated. This newly formed anion can then react with another molecule of sulfonyl chloride.
-
Solution:
-
Stoichiometry Control: Ensure you are using a slight excess of morpholine (1.1-1.2 eq) relative to the sulfonyl chloride (1.0 eq). This ensures the sulfonyl chloride is the limiting reagent.
-
Base Choice: Avoid excessively strong bases like NaH unless specifically required. A tertiary amine base like TEA or DIPEA is generally sufficient and less likely to cause over-reaction.
-
Q4: My purification is difficult. The product is hard to separate from the ammonium salt byproduct.
A: The ammonium salt (e.g., triethylammonium chloride) is the primary byproduct and can complicate purification.
-
Aqueous Workup: The first step should always be an aqueous workup. Dilute the reaction mixture with your extraction solvent (e.g., DCM, EtOAc) and wash with water. The ammonium salt is highly water-soluble and will partition into the aqueous layer.
-
Acid/Base Washes:
-
Wash with a dilute acid (e.g., 1M HCl) to remove any excess morpholine and base.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove any sulfonic acid byproduct.
-
Finish with a brine wash to aid in the separation of the layers.
-
-
Chromatography: If impurities persist, column chromatography on silica gel is typically effective. A gradient of ethyl acetate in hexanes is a common mobile phase for sulfonamides.
Visualizing the Troubleshooting Process
The following diagram outlines a decision-making workflow for addressing common issues in sulfonamide synthesis.
Caption: Troubleshooting Decision Tree for Sulfonamide Synthesis.
Experimental Protocols
Protocol 1: Standard Synthesis of 4-(Phenylsulfonyl)morpholine
This protocol describes a standard, robust procedure for a simple arylsulfonyl chloride.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 eq, e.g., 1.1 mmol, 96 µL) and anhydrous dichloromethane (DCM, 0.2 M, e.g., 5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq, e.g., 1.5 mmol, 209 µL) to the stirred solution.
-
Substrate Addition: Dissolve benzenesulfonyl chloride (1.0 eq, e.g., 1.0 mmol, 177 mg) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the sulfonyl chloride is consumed.
-
Workup:
-
Dilute the mixture with DCM (10 mL).
-
Wash sequentially with 1M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by silica gel chromatography if necessary.
References
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Vol. 8(4). [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
National Institutes of Health. (PMC). Preparation of sulfonamides from N-silylamines. [Link]
-
National Institutes of Health. (PMC). (2022). Modular Two-Step Route to Sulfondiimidamides. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
Sources
Technical Support Center: Purification of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Welcome to the dedicated technical support guide for the purification of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine (Compound 1 ). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this molecule.
Understanding the Molecule: Key Physicochemical Characteristics
Before diving into purification, understanding the structural attributes of Compound 1 is critical. Its behavior during purification is dictated by the interplay of its functional groups:
-
Primary Aromatic Amine (-NH₂): This group imparts basicity (pKa of the conjugate acid is typically ~4-5) and is a strong hydrogen bond donor. This is the primary source of challenges in normal-phase chromatography, often leading to tailing and irreversible binding to acidic silica gel.
-
Sulfonamide (-SO₂N=): This is a highly polar, electron-withdrawing group that is hydrolytically stable. Its polarity significantly increases the compound's affinity for polar solvents and stationary phases.
-
Morpholine Ring: A polar, weakly basic heterocycle that enhances water solubility compared to a simple alkyl group on the sulfonamide.
-
Aromatic Ring with Methyl Group: The core scaffold is moderately non-polar.
This combination renders Compound 1 a polar, basic molecule, likely a solid at room temperature, with characteristic solubility in polar organic solvents.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My compound streaks badly and gives poor recovery on a standard silica gel column. What is happening and how do I fix it?
Answer:
This is the most common issue for basic amines like Compound 1 . The root cause is the acidic nature of standard silica gel. The lone pair of electrons on the aniline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a combination of problems:
-
Irreversible Adsorption: A portion of your compound becomes permanently stuck to the column, killing your yield.
-
Peak Tailing: The compound that does elute moves slowly and unevenly down the column, resulting in broad, streaky bands instead of sharp peaks.
Causality & Solution Workflow:
Detailed Solutions:
-
Mobile Phase Modification (Most Common Fix): The easiest and most effective solution is to add a small amount of a volatile base to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., for a 95:5 DCM:MeOH system, use 94.5:5:0.5 DCM:MeOH:TEA). The TEA is more basic than your compound and will preferentially occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Ammonia: Using a solution of 7N ammonia in methanol as your polar modifier (e.g., 0.5-5% of a 7N NH₃/MeOH solution in dichloromethane) is also highly effective.[2]
-
-
Alternative Stationary Phases:
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds. It has a slightly basic surface. You will need to re-develop your solvent system using TLC on alumina plates.
-
Amine-Functionalized Silica: For very challenging separations, pre-treated amine-bonded silica columns can be used, which offer a non-acidic surface for excellent peak shape without mobile phase modifiers.[3]
-
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase flash chromatography is an excellent alternative. Your polar compound will likely elute early.
-
Stationary Phase: C18-silica.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol).
-
Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent. This protonates the aniline to form an ammonium salt, which is highly water-soluble and exhibits excellent peak shape on C18 columns.[4]
-
Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" into a gooey mess instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem with sulfonamides and occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling.[5] This happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated or cools too quickly. The resulting oil is often an impure amorphous solid.
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add more hot solvent (in 5-10% increments) to create a slightly more dilute solution. This lowers the saturation point and can prevent phase separation.[5]
-
Slow Down the Cooling: This is critical. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered. Slow cooling provides the necessary time for orderly crystal lattice formation. Once at room temperature, cooling in a refrigerator, and then an ice bath, can be attempted.
-
Change the Solvent System: The solubility profile of your compound in the current solvent may be too steep (i.e., extremely soluble when hot, but massively insoluble when cold).
-
Try a Solvent Pair: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., isopropanol, acetone, or ethyl acetate). Then, slowly add a "poor" hot solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexanes or water) until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify and then allow to cool slowly. For sulfonamides, isopropanol/water or ethanol/water mixtures are often effective.[5][6]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Question 3: My final product has a low/broad melting point and I see a persistent impurity in my HPLC/NMR. What could it be?
Answer:
The identity of the impurity depends heavily on the synthetic route. Assuming a standard synthesis from a substituted aniline and a sulfonyl chloride, the most likely culprits are:
-
Unreacted Starting Material: Residual 2-methylaniline or a related precursor.
-
Hydrolyzed Reagent: Morpholine-4-sulfonyl chloride can hydrolyze to morpholine-4-sulfonic acid, which could be present as a salt.
-
Regioisomers: If the starting aniline was not correctly substituted, you might have an isomeric product.
Identification and Removal Strategy:
-
Acid/Base Wash: Before your first purification step, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or DCM.
-
Wash with dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials (like 2-methylaniline). Your product, being a weaker base, should largely remain in the organic layer.
-
Wash with dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like hydrolyzed sulfonyl chloride.
-
Wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate. This simple workup can dramatically improve the purity of your crude material.
-
-
Careful Recrystallization: If the impurity has a different solubility profile, a second, careful recrystallization from a different solvent system may be sufficient.
-
High-Resolution Chromatography: If the impurity is a regioisomer or has very similar polarity, you will need to perform careful flash chromatography with an optimized solvent system that gives good separation on TLC (ΔRf > 0.2).
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for TLC analysis and column chromatography?
-
A: Given the polar nature of the molecule, start with a moderately polar system. Good starting points for TLC development are:
-
50-80% Ethyl Acetate in Hexanes
-
2-5% Methanol in Dichloromethane (DCM)
-
-
Aim for an Rf value of 0.25-0.35 for column chromatography. Remember to add 0.5-1% TEA or another basic modifier to the eluent to prevent streaking.[1][2]
-
-
Q2: How can I confirm the purity of my final product?
-
A: A combination of methods is required for authoritative confirmation:
-
Chromatography: A single, sharp spot by TLC in multiple solvent systems. A single, symmetrical peak by HPLC-UV and/or LC-MS.
-
Melting Point: A sharp melting point with a narrow range (< 2 °C). Compare it to literature values if available.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure and identify any residual impurities or solvents.
-
Mass Spectrometry: To confirm the molecular weight.
-
-
-
Q3: My compound seems to be degrading or changing color during purification. Is it unstable?
-
A: Anilines can be susceptible to air oxidation, which often results in the formation of colored impurities. This is exacerbated by light and residual acid or metal catalysts.
-
Mitigation: Work reasonably quickly, avoid prolonged heating, and store the purified product under an inert atmosphere (nitrogen or argon) in a dark, cold place. If performing chromatography, do not leave the compound on a silica column for an extended period (e.g., overnight).
-
-
Experimental Protocols
Protocol 1: Optimized Recrystallization from Isopropanol/Water
This protocol is designed to purify crude Compound 1 that is >85% pure.
| Step | Action | Rationale & Expert Notes |
| 1 | Dissolution | Place 1.0 g of crude Compound 1 in a 50 mL Erlenmeyer flask. Add a stir bar. Add ~10 mL of isopropanol and heat the mixture to a gentle boil on a hot plate with stirring. |
| 2 | Hot Filtration (Optional) | If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes baseline impurities. |
| 3 | Addition of Anti-Solvent | While the isopropanol solution is still hot, add deionized water dropwise with swirling until a faint, persistent cloudiness appears. Add 1-2 drops of hot isopropanol to redissolve the precipitate and ensure the solution is saturated. |
| 4 | Slow Cooling | Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. |
| 5 | Maximizing Yield | Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30 minutes to maximize the precipitation of the product.[5] |
| 6 | Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. |
| 7 | Washing | Wash the crystals with a small amount of cold 50:50 isopropanol/water solution to remove soluble impurities adhering to the crystal surface. |
| 8 | Drying | Dry the crystals under high vacuum to remove all residual solvents. Confirm dryness by ¹H NMR. |
Protocol 2: Base-Modified Flash Column Chromatography
This protocol is for purifying material that contains closely-related impurities or fails to crystallize.
| Step | Action | Rationale & Expert Notes |
| 1 | Solvent System Selection | Develop a solvent system using TLC plates. A good target is 3% Methanol in DCM + 1% Triethylamine (TEA). Aim for an Rf of ~0.3 for Compound 1 . |
| 2 | Column Packing | Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane or DCM). Pack the column without voids. Equilibrate the column with at least 2-3 column volumes of the starting eluent (e.g., 1% MeOH in DCM + 1% TEA). |
| 3 | Sample Loading | Dissolve the crude compound (e.g., 500 mg) in a minimal amount of DCM. Alternatively, for better resolution (recommended): Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the compound). Dry this silica completely and load the resulting free-flowing powder onto the top of the column bed. This is called "dry loading". |
| 4 | Elution | Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 1% to 5% MeOH in DCM, always maintaining 1% TEA). The gradient should be shallow to ensure good separation. |
| 5 | Fraction Collection | Collect fractions and monitor them by TLC. |
| 6 | Product Isolation | Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator. |
| 7 | Final Purification | The TEA can often be removed by co-evaporation with a solvent like DCM or by dissolving the residue in ether and filtering if a TEA salt crashes out. For absolute removal, an acid wash may be needed, but this risks product loss. High vacuum is usually sufficient. |
References
-
Bansal, G. et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Available at: [Link]
- Baraznenok, I. L., et al. (2000). "Methods for the synthesis of sulfones." Russian Chemical Reviews, 69(2), 103.
-
Various Authors. (2014). Does aniline stick in columns during column chromatography? ResearchGate. Available at: [Link]
-
Various Authors. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
-
Pharmaffiliates. (n.d.). Linezolid-impurities. Pharmaffiliates. Available at: [Link]
- Moss, P. H. (1964). Process for the preparation of morpholines. U.S. Patent 3,151,112. Google Patents.
- Crossley, M. L. (1957). Sulfonamide purification process. U.S. Patent 2,777,844. Google Patents.
- Federal Office of Consumer Protection and Food Safety (BVL). (2025). Product chemistry - Relevant impurities of technical active substances. BVL.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC. Available at: [Link]
- Park, S.-J., & Yeo, S.-D. (2007). "Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters." Separation Science and Technology, 42(12), 2645-2660.
- Reddy, B. V. S., et al. (2014). "Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans." Beilstein Journal of Organic Chemistry, 10, 2136–2141.
- Cîrcu, V., et al. (2023). "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers." Molecules, 28(20), 7080.
-
University of Rochester. (n.d.). Flash Column Chromatography. Available at: [Link]
- Pal'chikov, V. A. (2013). "Morpholines. Synthesis and Biological Activity." Russian Journal of Organic Chemistry, 49(6), 793-822.
- Neal Jr, M. P. (1988). "General case of the day. Sulfonamide crystallization in nonalkalinized urine." Radiographics, 8(5), 993-6.
-
National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Available at: [Link]
- Doubtnut. (2023).
- Adam, A., et al. (2000). "Some physicochemical properties of mefenamic acid." Drug Development and Industrial Pharmacy, 26(5), 477-87.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
- Chem Survival. (2021).
-
Pharmaffiliates. (n.d.). Pregabalin-impurities. Pharmaffiliates. Available at: [Link]
- ChemicalBook. (n.d.). 2-METHOXY-5-(MORPHOLINE-4-SULFONYL)-PHENYLAMINE. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing impurities in 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols for the identification and characterization of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy, and this document serves as a practical resource to navigate the challenges encountered during this specific synthesis.[1][2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question: My sulfonylation reaction (Step 1) yield is consistently low. What are the likely causes and how can I fix it?
Answer: Low yields in the coupling of 2-Methyl-5-nitroaniline with morpholine-4-sulfonyl chloride are a common issue. The root cause often lies with the stability of the sulfonyl chloride reagent and the reaction conditions.[4][5]
-
Causality: Morpholine-4-sulfonyl chloride is highly reactive and extremely sensitive to moisture.[4][6] If exposed to water in the solvent, atmosphere, or on glassware, it will readily hydrolyze to the corresponding morpholine-4-sulfonic acid. This sulfonic acid is unreactive towards the aniline under these conditions, effectively removing your reagent from the reaction and lowering the yield.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.[4][6]
-
Verify Reagent Quality: Use a fresh or recently purchased bottle of morpholine-4-sulfonyl chloride. If the quality is uncertain, consider synthesizing it fresh for immediate use.[7][8]
-
Optimize the Base: A non-nucleophilic organic base like pyridine or triethylamine is essential to neutralize the HCl byproduct without competing with the aniline nucleophile.[4] Ensure the base is also anhydrous.
-
Control Stoichiometry: While a 1:1 ratio is theoretically sound, using a slight excess of the less expensive or more stable reagent (typically the aniline, e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Question: I'm observing a significant amount of unreacted 2-Methyl-5-nitroaniline after the sulfonylation step. What's wrong?
Answer: This indicates an incomplete reaction. Assuming you have addressed the potential for sulfonyl chloride hydrolysis as described above, the issue may be related to reaction kinetics or steric hindrance.
-
Causality: The nucleophilicity of the aniline can be a limiting factor. While the amino group is activating, steric hindrance from the adjacent methyl group can slow the reaction rate.[6] Additionally, suboptimal reaction conditions can lead to the reaction stalling.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) to provide enough energy to overcome the activation barrier.[6][9]
-
Solvent Choice: The solvent must fully dissolve both reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[4] If solubility is an issue, consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF), but ensure it is rigorously dried.
-
Order of Addition: Add the sulfonyl chloride slowly and in portions to the solution of the aniline and base. This maintains a low concentration of the highly reactive sulfonyl chloride, which can help prevent side reactions and ensure it reacts primarily with the intended aniline.[9]
-
Question: My final product after the nitro reduction (Step 2) is discolored (e.g., pink, brown, or black). How can I purify it?
Answer: Discoloration often points to the presence of oxidation byproducts or residual metal catalysts. The final phenylamine product is more susceptible to oxidation than its nitro-intermediate precursor.
-
Causality: Aromatic amines can oxidize upon exposure to air, especially if trace metals from the reduction step (e.g., Palladium, Tin, Iron) are present, as they can catalyze this process. Incomplete reduction can also leave colored nitroso intermediates.
-
Troubleshooting & Purification Protocol:
-
Efficient Catalyst Removal: If using catalytic hydrogenation (e.g., Pd/C), ensure complete removal of the catalyst by filtering through a pad of Celite®. A second filtration may be necessary.
-
Aqueous Workup: Perform a thorough aqueous workup to remove metal salts if using a chemical reductant like SnCl₂/HCl or Fe/HCl.
-
Recrystallization: This is the most effective method for removing colored impurities.
-
Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). The desired product should be highly soluble at high temperatures and poorly soluble at low temperatures.[4] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Activated Carbon Treatment: If recrystallization alone is insufficient, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored, nonpolar impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Frequently Asked Questions (FAQs)
Question: What is the standard synthetic pathway for this compound, and where do impurities typically arise?
Answer: The most common and logical synthesis is a two-step process. Impurities can be introduced from starting materials or generated during either of the reaction steps.[2][10][11]
**dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} dot Caption: Synthetic route and key impurity checkpoints.
Question: What are the primary classes of impurities I should be looking for?
Answer: Impurities are generally classified into organic, inorganic, and residual solvents.[2][3][11] For this synthesis, you should focus on:
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted 2-Methyl-5-nitroaniline or the nitro-sulfonamide intermediate.
-
Isomeric Impurities: Positional isomers from the synthesis of the starting material, such as 2-Methyl-4-nitroaniline or 2-Methyl-6-nitroaniline, which may carry through the synthesis.[12]
-
Reaction Byproducts: The hydrolyzed sulfonyl chloride (morpholine-4-sulfonic acid) is a key byproduct.[4]
-
Degradation Products: Oxidized species of the final product, especially if exposed to air and light over time.
-
-
Inorganic Impurities:
-
Catalysts and Reagents: Residual palladium, tin, or iron from the reduction step.
-
-
Residual Solvents:
-
Solvents used during the reaction (DCM, THF, DMF) or purification (ethanol, isopropanol).
-
| Impurity Class | Specific Example | Origin | Recommended Analytical Technique |
| Organic | 2-Methyl-4-nitroaniline | Starting material impurity | HPLC-UV, LC-MS |
| Morpholine-4-sulfonic acid | Side reaction (hydrolysis) | HPLC, LC-MS (ESI-) | |
| Nitroso-intermediate | Incomplete reduction | LC-MS | |
| Inorganic | Palladium (Pd) | Catalyst from hydrogenation | Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[3] |
| Residual Solvents | Ethanol, Dichloromethane | Reaction/Purification | Headspace Gas Chromatography (GC)[3][13] |
Question: What is the best analytical workflow for identifying an unknown impurity?
Answer: A systematic, multi-technique approach is required for the definitive identification and characterization of unknown impurities.[14][15] The goal is to move from detection to structural elucidation.
**dot graph "Analytical_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
} dot Caption: Workflow for impurity identification and characterization.
-
Step 1: Detection & Quantification (HPLC-UV/DAD): High-Performance Liquid Chromatography with a UV or Diode-Array Detector is the primary tool for separating the main component from its impurities and determining their relative levels.[16]
-
Step 2: Molecular Weight Determination (LC-MS): Coupling HPLC to a Mass Spectrometer provides the molecular weight of the impurity, which is the first crucial piece of information for identification.[1][15]
-
Step 3: Isolation (Preparative HPLC): If an impurity is present at a significant level (typically >0.1% as per ICH guidelines), it must be identified.[1] Preparative HPLC is used to isolate a sufficient quantity (typically low milligrams) of the pure impurity for structural analysis.[14][17]
-
Step 4: Structural Elucidation (NMR): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for unambiguously determining the chemical structure of the isolated impurity.[1][13][14] Techniques like ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) are used to piece together the molecular framework.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for analyzing the purity of crude or final product samples. Method optimization will be required.
-
Instrumentation: HPLC with UV Detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Isolation of Impurity via Preparative HPLC
This protocol is for isolating an impurity identified in the analytical HPLC run.
-
Instrumentation: Preparative HPLC with a fraction collector.
-
Column: A scaled-up C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase: Use the same mobile phase as the analytical method to maintain selectivity.
-
Flow Rate: Scaled up according to column dimensions (e.g., 15-20 mL/min).
-
Sample Preparation: Prepare a concentrated solution of the crude material (e.g., 50 mg/mL) in a suitable solvent.
-
Procedure:
-
Perform a scouting run with a small injection to determine the retention time of the target impurity under preparative conditions.
-
Perform multiple injections of the concentrated sample.
-
Set the fraction collector to collect the eluent corresponding to the peak of the target impurity.
-
Pool the collected fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated solid impurity.
-
Confirm the purity of the isolated fraction using the analytical HPLC method.
-
References
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Impurity Characterization & Management. (n.d.). Creative Biolabs. [Link]
-
Isolation and characterization of pharmaceuticals with impurities. (2024). Pharmanostra. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. [Link]
-
Early investigations using morpholine-4-sulfonyl chloride A as the starting material. (n.d.). ResearchGate. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (n.d.). Research Journal of Pharmacy and Technology. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. MORPHOLINE-4-SULFONYL CHLORIDE CAS#: 1828-66-6 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 17. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing the Synthesis and Purification of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Welcome to the technical support guide for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common challenges in the synthesis and purification of this important intermediate, enabling you to improve both final yield and purity.
Section 1: Synthesis Strategy and Workflow
The recommended synthetic route to this compound is a robust, multi-step process designed to ensure high regioselectivity and facilitate purification. The core logic involves protecting the highly reactive aniline group, introducing the sulfonyl chloride moiety at the sterically accessible and electronically favorable para-position, coupling it with morpholine, and finally, deprotecting the aniline to yield the target compound.
This strategic approach prevents unwanted side reactions such as N-sulfonylation of the starting aniline and the formation of isomeric byproducts, which are common pitfalls in direct sulfonation approaches.
Caption: A validated four-step synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question: My overall yield is critically low (<40%). Which step is the most likely cause, and how can I fix it?
Answer: A low overall yield is typically traced back to specific, often preventable, issues in the chlorosulfonation or sulfonamidation steps. Let's diagnose the problem systematically.
-
Pillar of Concern 1: The Chlorosulfonation Step (Step 2).
-
Causality: The key intermediate, 4-(acetylamino)-3-methylbenzene-1-sulfonyl chloride, is highly reactive and exquisitely sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is the most common failure mode. The sulfonic acid is unreactive towards morpholine in the subsequent step, leading to a significant drop in yield.
-
Troubleshooting Actions:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: The addition of chlorosulfonic acid is highly exothermic. The reaction vessel must be cooled in an ice bath to maintain a temperature between 0-5°C. Elevated temperatures accelerate decomposition and side reactions.
-
Work-up Procedure: The reaction mixture must be quenched by pouring it slowly onto crushed ice. This precipitates the sulfonyl chloride while keeping it cold to minimize hydrolysis.[2] The subsequent filtration and washing should be done quickly with ice-cold water. Do not allow the crude product to sit in aqueous media for extended periods.
-
-
-
Pillar of Concern 2: The Sulfonamidation Step (Step 3).
-
Causality: This is a nucleophilic acyl substitution where morpholine attacks the sulfonyl chloride. Incomplete reaction can result from insufficient base, steric hindrance, or a deactivated sulfonyl chloride (due to partial hydrolysis). The reaction of sulfonyl chlorides with amines is a classic and widely used method for sulfonamide synthesis.[3][4]
-
Troubleshooting Actions:
-
Choice of Base: A non-nucleophilic base like pyridine or triethylamine is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Use at least 2 equivalents of the base.
-
Solvent: Use an aprotic solvent like dichloromethane (DCM) or acetone.[5] Protic solvents can compete with morpholine as nucleophiles.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the sulfonyl chloride. If the reaction stalls, gentle heating (30-40°C) may be required.
-
-
Question: My final product is impure after deprotection. I see multiple spots on my TLC plate. What are they and how do I remove them?
Answer: Impurities in the final product usually originate from incomplete reactions or side products from previous steps. Identifying the impurity is key to selecting the correct purification strategy.
| Potential Impurity | Origin | Identification & Removal Strategy |
| Starting Material (N-acetyl protected) | Incomplete acidic hydrolysis (deprotection). | Identification: The impurity will have a different Rf on TLC. Removal: Increase the reflux time or the concentration of the acid during the deprotection step. For purification, this impurity is less polar than the desired amine product and can often be removed via column chromatography. |
| 4-(Amino)-3-methylbenzenesulfonic acid | Hydrolysis of the sulfonyl chloride intermediate at Step 2. | Identification: This is a highly polar, water-soluble compound. Removal: During the final work-up after deprotection, adjust the pH to be slightly basic (~8-9). The desired product will be soluble in an organic solvent (e.g., ethyl acetate), while the sulfonic acid salt will remain in the aqueous layer. |
| Unreacted Morpholine | Excess reagent from Step 3. | Identification: A volatile, basic amine. Removal: Perform an acidic wash (e.g., 1M HCl) during the work-up of the final product. The morpholine will be protonated and move to the aqueous layer, while your product remains in the organic layer. |
Question: During recrystallization, my product "oils out" instead of forming crystals. What's happening?
Answer: "Oiling out" occurs when a compound melts in the recrystallization solvent before it dissolves, or when it comes out of solution above its melting point.[6] This is common when the crude product is highly impure, as impurities can depress the melting point.
-
Causality: The solvent system may be too nonpolar for the sulfonamide, or the solution is cooling too rapidly.
-
Troubleshooting Actions:
-
Change Solvent System: Sulfonamides often recrystallize well from alcohol-water mixtures.[6] Isopropanol/water or ethanol/water are excellent starting points.
-
Slow Cooling: After dissolving your crude product in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling.
-
Induce Crystallization: If the solution is supersaturated, scratch the inside of the flask with a glass rod just below the solvent line or add a single seed crystal of the pure product to provide a nucleation site.[6]
-
Pre-Purification: If the product is extremely impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions for the chlorosulfonation step?
-
A1: Chlorosulfonic acid and the resulting sulfonyl chloride are highly corrosive and react violently with water.[1][7] Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate) is readily available.
-
-
Q2: How can I definitively characterize my final product?
-
A2: A combination of analytical techniques is recommended. ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the molecule. Mass Spectrometry (MS) will confirm the molecular weight.[8] High-Performance Liquid Chromatography (HPLC) is the best method to determine the purity of the final compound, ideally >98%.
-
-
Q3: Can I use column chromatography for the final purification?
-
A3: Yes, flash column chromatography is an excellent alternative or adjunct to recrystallization. Given the presence of the free amine, silica gel is a suitable stationary phase. A gradient elution system, starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will effectively separate the desired product from less polar impurities. Specialized stationary phases are also available for separating sulfonamides.[9][10]
-
Section 4: Validated Experimental Protocols
Protocol 4.1: Synthesis of N-(2-methylphenyl)acetamide (Protection)
-
In a round-bottom flask, dissolve 2-methylaniline (1.0 eq) in glacial acetic acid (3.0 mL per gram of aniline).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker of cold water, which will cause the product to precipitate.
-
Collect the white solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.
Protocol 4.2: Synthesis of 4-(Acetylamino)-3-methylbenzene-1-sulfonyl chloride (Chlorosulfonation)
-
CRITICAL: This reaction must be performed in a fume hood with anhydrous glassware.
-
In a round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube, place N-(2-methylphenyl)acetamide (1.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add chlorosulfonic acid (4.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of ice-cold water, and use immediately in the next step. Do not attempt to dry for long periods.
Protocol 4.3: Synthesis of N-(4-Methyl-3-(morpholinosulfonyl)phenyl)acetamide (Sulfonamidation)
-
Dissolve the crude, damp sulfonyl chloride (1.0 eq) in acetone.
-
In a separate flask, dissolve morpholine (2.5 eq) in acetone.
-
Cool the sulfonyl chloride solution in an ice bath and slowly add the morpholine solution.
-
Allow the reaction to stir at room temperature for 3 hours, monitoring by TLC.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and collect the precipitated solid by vacuum filtration. Wash with water and dry.
Protocol 4.4: this compound (Deprotection & Purification)
-
To the crude N-(4-Methyl-3-(morpholinosulfonyl)phenyl)acetamide (1.0 eq), add a 3M solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from an isopropanol/water mixture to obtain the pure final product.[6]
Section 5: Troubleshooting Logic Flow
When encountering issues, a logical diagnostic process is essential. The following diagram outlines a decision-making workflow to pinpoint and resolve common problems in the synthesis.
Caption: A decision tree for systematic troubleshooting.
Section 6: References
-
Barber, H. J. (1943). The preparation of sulphanilamide and related compounds. Journal of the Chemical Society (Resumed), 101.
-
Bansal, G., et al. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Rasayan Journal of Chemistry.
-
Sigma-Aldrich. (2024). Safety Data Sheet for Chlorosulfonic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Methyl-5-(morpholinosulfonyl)aniline.
-
Kłys, M., et al. (2012). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Journal of Forensic Sciences.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis.
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 2.
-
Fisher Scientific. (2008). Safety Data Sheet for Sulfuryl Chloride.
-
BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
-
Google Patents. (1960). Purification of p(N-acetyl amino) benzene sulfonyl chloride.
-
Sciencemadness Wiki. (2023). Sulfuryl chloride.
-
Taylor, D. A., et al. (2001). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
Sources
- 1. fishersci.com [fishersci.com]
- 2. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Poor Solubility of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine in Assays
Welcome to the technical support center for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a compound with a sulfonamide functional group, poor aqueous solubility can be a significant hurdle, leading to inconsistent results, underestimation of potency, and other experimental artifacts. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges.
Understanding the Challenge: Why is this compound Prone to Poor Solubility?
This compound possesses several structural features that contribute to its limited aqueous solubility. The molecule has a relatively rigid aromatic core and a sulfonamide group, which can participate in strong crystal lattice interactions, making it difficult for solvent molecules to effectively solvate and dissolve the compound. While the morpholine and amine groups offer some polarity, the overall molecule has a degree of lipophilicity that favors partitioning into non-polar environments over aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening?
This is a common phenomenon known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many poorly soluble compounds at high concentrations.[2][3] However, when this concentrated DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the overall solvent environment becomes much more polar. The compound, no longer sufficiently soluble in this new mixture, crashes out of solution. This is particularly problematic for compounds that are "brick-dust" like, meaning their crystal lattice energy is high.
Q2: What is the maximum percentage of DMSO I can use in my assay without affecting the biological system?
The tolerance for DMSO varies widely between different assays and cell types. As a general rule, most cell-based assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, some sensitive assays may show effects at concentrations as low as 0.1%. It is crucial to run a vehicle control experiment, where you add the same concentration of DMSO (without the compound) to your assay system to determine its baseline effect.
Q3: Can I use other organic solvents to make my stock solution?
Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) can be used. However, their compatibility with your specific assay must be validated. For some applications, alcohols like ethanol may also be considered. The choice of solvent can influence the solubility and stability of your compound. A preliminary solvent screening is always recommended.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
This guide provides a systematic workflow to diagnose and resolve solubility issues with this compound.
Step 1: Optimizing the Stock Solution
A stable, high-concentration stock solution is the foundation of reliable experiments.
-
Protocol for Preparing a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Add a small volume of 100% DMSO to the powder.
-
Vortex vigorously for 1-2 minutes.
-
Use a bath sonicator for 5-10 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particulates against a bright light.
-
If the solution is clear, you can proceed with serial dilutions in 100% DMSO to your desired stock concentration (e.g., 10 mM).
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Addressing Precipitation Upon Dilution
If you observe precipitation when diluting your DMSO stock into an aqueous buffer, consider the following strategies. A decision-making workflow is illustrated in the diagram below.
Diagram 1: Workflow for Troubleshooting Compound Precipitation
Caption: A decision tree for systematically addressing compound precipitation in assays.
The solubility of sulfonamides can often be increased by moving the pH away from their isoelectric point.[1] Since this compound has a basic amine group and an acidic sulfonamide proton, its solubility will be lowest at its isoelectric point and will increase at both acidic and basic pH.
-
Experimental Protocol for pH Screening:
-
Prepare a set of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Add your DMSO stock of the compound to each buffer to the final desired concentration.
-
Incubate for a set period (e.g., 30 minutes) at the assay temperature.
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant by HPLC-UV.
-
Important: Ensure that the altered pH does not negatively impact your assay's performance or the stability of other components.
-
If your assay can tolerate a higher percentage of organic solvent, this is often the simplest solution.
-
Considerations for Co-solvents:
-
DMSO: As previously discussed, determine the maximum tolerable concentration for your assay.
-
Polyethylene Glycol 400 (PEG-400): Often used in formulations to improve solubility. It is generally less toxic than DMSO.
-
Ethanol: Can be effective but is also more volatile.
-
-
Co-solvent Screening Table:
| Co-solvent | Typical Starting Concentration (v/v) in Final Assay | Maximum Tolerable Concentration (Typical) | Notes |
| DMSO | 0.1 - 0.5% | < 1% | Validate for your specific assay. |
| PEG-400 | 1 - 2% | < 5% | Can increase the viscosity of the solution. |
| Ethanol | 0.5 - 1% | < 2% | Can be toxic to some cells at higher concentrations. |
For particularly challenging compounds, the use of surfactants or cyclodextrins can be highly effective.[4][5] These agents work by creating micelles or inclusion complexes that shield the hydrophobic compound from the aqueous environment.
-
Commonly Used Excipients:
-
Tween-80 / Polysorbate 80: A non-ionic surfactant.
-
Pluronic F-68: A non-ionic block copolymer surfactant.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A cyclic oligosaccharide that can encapsulate hydrophobic molecules.
-
-
Protocol for Excipient Screening:
-
Prepare stock solutions of the excipients in your assay buffer (e.g., 10% w/v).
-
In a series of tubes, add the excipient stock to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 1%).
-
Add the DMSO stock of your compound to each tube.
-
Incubate and observe for precipitation as described for the pH screening.
-
Crucially: Run controls with the excipients alone to ensure they do not interfere with your assay.
-
Step 3: Kinetic Solubility vs. Thermodynamic Solubility
It's important to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Refers to the concentration of a compound that can be reached by dissolving it from a high-concentration stock (like in DMSO) and observing its precipitation over a short period. This is most relevant for in vitro assays.
-
Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a solvent.
Your in-assay solubility is a kinetic solubility problem. The goal is to create a supersaturated solution that remains stable for the duration of your experiment.[1] The strategies outlined above are designed to enhance this kinetic solubility.
Final Recommendations
When dealing with a poorly soluble compound like this compound, there is no one-size-fits-all solution. A systematic, multi-pronged approach is the most effective.
-
Characterize the Problem: Always begin by confirming the solubility issue in your specific assay buffer.
-
Start Simple: First, try optimizing the DMSO concentration.
-
Explore pH: If your assay allows, investigate the effect of pH on solubility.
-
Consider Excipients: If simpler methods fail, screen a small panel of well-characterized solubilizing agents.
-
Validate Your Solution: Once you find a condition that prevents precipitation, you must validate that this new formulation does not interfere with your assay by running appropriate vehicle and positive/negative controls.
By following this structured approach, you can develop a robust protocol for working with this compound, leading to more reliable and reproducible experimental results.
References
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Bansal, G., & Singh, M. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Rasayan Journal of Chemistry, 2(1), 164-169.
- Kromidas, S. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
- Müller, C., & Siebenbrodt, C. (2022).
-
Wikipedia. (2023). Bioanalysis. Retrieved from [Link]
- National Testing Agency. (n.d.). Syllabus for Pharmacy (SCQP23).
-
Li, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- Sultan, A. A., & Parveen, S. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio- macromolecules, 20(1), 1-13.
- DailyMed. (2026). furosemide injection. U.S.
- DailyMed. (2026). FUROSEMIDE tablet. U.S.
- World Pharma Today. (n.d.).
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
-
PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
- PubChem. (n.d.). N-((6-methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide.
- PubChem. (n.d.). Bivamelagon.
- Chemdiv. (n.d.). Compound N-(2-methyl-5-nitrophenyl)-3-(morpholine-4-sulfonyl)benzamide.
- Thoreauchem. (n.d.). 2-methyl-5-(morpholine-4-sulfonyl)aniline-21447-56-3.
- Santa Cruz Biotechnology. (n.d.). 2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine.
- ChemicalBook. (n.d.). This compound.
Sources
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- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
validation of an HPLC method for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine according to ICH guidelines
Technical Support Center: Validation of an HPLC Method for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Welcome to the technical support center for the validation of High-Performance Liquid Chromatography (HPLC) methods. This guide is specifically tailored for the quantitative analysis of this compound, a sulfonamide-based compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Our goal is to provide researchers, scientists, and drug development professionals with a practical, in-depth resource that combines regulatory expectations with field-proven troubleshooting insights.
Frequently Asked Questions (FAQs) - The Foundations
Q1: What is HPLC method validation and why is it critical for regulatory submissions?
A: HPLC method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] For a compound like this compound, this means proving the HPLC method can reliably and accurately measure its concentration, whether as a pure drug substance or in a finished product. According to ICH guidelines, validation is a regulatory requirement to ensure the quality, safety, and efficacy of pharmaceutical products.[3][4] It provides a high degree of assurance that the measurements used for batch release and stability testing are scientifically sound.[5]
Q2: What are the essential parameters I need to validate for an HPLC assay of this compound?
A: For a quantitative HPLC method intended to determine the amount of an active pharmaceutical ingredient (API) like this compound, the core validation parameters stipulated by ICH Q2(R1) are:
-
Specificity (including stress studies to prove it is "stability-indicating")
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
The following diagram illustrates a typical workflow for executing these validation studies.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Q3: What are typical starting HPLC conditions for analyzing this compound?
A: Based on the chemical structure (a sulfonamide derivative), a reversed-phase HPLC method is the most logical starting point. The following table provides a robust initial set of parameters that can be optimized during method development.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar compounds like sulfonamides.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the analyte, an amine, is in its protonated form, leading to sharper peaks and better retention. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. |
| Elution Mode | Gradient | A gradient elution is recommended to ensure that any potential impurities or degradation products, which may have different polarities, are eluted and separated effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[7] |
| Detection | UV at ~265 nm | Sulfonamides typically have a strong UV absorbance in this region due to the benzene ring.[8] A photodiode array (PDA) detector is ideal to check for peak purity. |
| Injection Volume | 10 µL | A typical volume that can be adjusted based on analyte concentration and sensitivity requirements. |
Section 1: Specificity & Stability-Indicating Properties
Q4: How do I demonstrate the specificity of my HPLC method?
A: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] For this compound, this is best demonstrated through forced degradation studies .[11] These studies intentionally stress the drug substance to generate potential degradation products.[12]
The core principle is to analyze stressed samples and prove that the main analyte peak is free from co-eluting degradants. This is typically confirmed using a PDA detector to assess peak purity.[11]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation : Prepare separate solutions of this compound (e.g., at 1 mg/mL) for each stress condition.
-
Stress Conditions : Expose the solutions to the following conditions as recommended by ICH guidelines.[13] The goal is to achieve 5-20% degradation of the active ingredient.[13]
-
Acid Hydrolysis : Add 1M HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis : Add 1M NaOH and heat at 60°C for 4-8 hours.
-
Oxidation : Add 3% H₂O₂ and keep at room temperature for 4-8 hours.
-
Thermal Degradation : Store the solid drug substance at 80°C for 24 hours.
-
Photolytic Degradation : Expose the solution to light providing at least 1.2 million lux hours and 200 watt-hours/m² of UV energy.
-
-
Analysis : Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using your HPLC method alongside an unstressed control sample.
-
Evaluation :
-
Compare the chromatograms of stressed samples to the control.
-
Ensure that the principal peak for the analyte is well-resolved from any degradant peaks (Resolution > 1.5).
-
Perform peak purity analysis on the analyte peak in each stressed sample. The purity angle should be less than the purity threshold.
-
Troubleshooting Specificity
-
Q: My analyte peak shows impurity/co-elution after a stress study. What should I do?
-
A: This indicates a lack of specificity. The primary solution is to re-optimize the chromatographic method. Try adjusting the gradient slope, changing the organic modifier (e.g., from methanol to acetonitrile), or modifying the pH of the aqueous mobile phase. If these fail, a different column chemistry (e.g., a Phenyl-Hexyl or Cyano phase) may be required to achieve the necessary selectivity.
-
-
Q: I don't see any degradation under the recommended stress conditions. Is that a problem?
-
A: Yes, a lack of degradation fails to prove the method is stability-indicating. You need to increase the harshness of the stress conditions.[12] Consider increasing the acid/base concentration, temperature, or exposure time until you achieve the target degradation of 5-20%. Document these more stringent conditions in your validation report.
-
Section 2: Linearity & Range
Q5: How do I establish the linearity and range of the method?
A: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[16]
Experimental Protocol: Linearity Study
-
Prepare Standards : Prepare a series of at least five standard solutions of this compound from a stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[5]
-
Analysis : Inject each standard solution in triplicate.
-
Data Evaluation :
-
Construct a calibration curve by plotting the average peak area against the known concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the correlation coefficient (R²).
-
Acceptance Criteria for Linearity & Range
| Parameter | Acceptance Criterion | Rationale |
| Correlation Coefficient (R²) | ≥ 0.998 | Indicates a strong linear relationship between concentration and instrument response.[14] |
| Y-intercept | Should be close to zero | A significant y-intercept may indicate systematic error or interference from the blank. |
| Range | 80% - 120% of the target concentration | This range is typical for a drug substance assay and ensures the method is reliable for quantifying samples that may vary slightly from the target.[5] |
Troubleshooting Linearity
-
Q: My correlation coefficient (R²) is below 0.998. What are the common causes?
-
A: A poor R² value suggests a non-linear relationship.
-
Detector Saturation: If the curve flattens at high concentrations, your detector may be saturated. Dilute your highest concentration standards and re-run the analysis.
-
Inaccurate Standard Preparation: Errors in weighing or dilution are a common source of linearity problems. Carefully prepare a fresh set of standards.
-
Analyte Instability: The analyte may be degrading in the diluent over the course of the analysis. Analyze samples immediately after preparation or perform a solution stability study.
-
-
Section 3: Accuracy & Precision
Q6: How do I determine the accuracy and precision of my method?
A: Accuracy is the closeness of the test results to the true value, often expressed as percent recovery.[17][18] Precision measures the degree of scatter between a series of measurements from the same sample and is assessed at two levels: repeatability and intermediate precision.[2][17]
Experimental Protocol: Accuracy (Recovery Study)
-
Spike Samples : Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[2] This is typically done by spiking a placebo (matrix without the API) with a known amount of this compound.
-
Analysis : Analyze the spiked samples and calculate the amount of analyte recovered.
-
Calculation : Use the formula: % Recovery = (Amount Found / Amount Added) * 100.
Experimental Protocol: Precision Study
-
Repeatability (Intra-assay precision) : Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration under the same operating conditions over a short interval.[4]
-
Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess variations within the laboratory.
-
Calculation : For both studies, calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) of the results.
Acceptance Criteria for Accuracy & Precision
| Parameter | Level | Acceptance Criterion |
| Accuracy | 80% - 120% Range | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | 100% Concentration | %RSD ≤ 2.0% |
| Precision (Intermediate) | 100% Concentration | %RSD ≤ 2.0% |
Troubleshooting Accuracy & Precision
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. frontlifesciences.com [frontlifesciences.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. onyxipca.com [onyxipca.com]
- 12. pharmadigests.com [pharmadigests.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. actascientific.com [actascientific.com]
Technical Support Center: Minimizing Side Reactions in the Sulfonylation of Substituted Anilines
Welcome to the technical support center dedicated to addressing the specific challenges encountered during the sulfonylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial transformation, ensuring high yields and purity of the desired N-sulfonylaniline products.
Frequently Asked Questions (FAQs)
Q1: My primary aniline is undergoing di-sulfonylation. How can I prevent this?
A: Di-sulfonylation is a common side reaction when using an excess of sulfonyl chloride or a particularly strong base.[1] The primary sulfonamide product's nitrogen is still nucleophilic enough to react a second time. To prevent this, precisely control the stoichiometry. Use a 1:1 molar ratio of the aniline to the sulfonyl chloride. A slight excess of the aniline can also help ensure the sulfonyl chloride is fully consumed before the second addition can occur.[1]
Q2: I am observing significant amounts of C-sulfonylation (ring substitution) instead of the desired N-sulfonylation. Why is this happening?
A: C-sulfonylation is a competing electrophilic aromatic substitution reaction. It is more likely to occur with highly electron-rich anilines or under harsh, acidic conditions that can generate a potent electrophilic sulfonating agent.[2] While modern photocatalytic methods are often designed to achieve C-H sulfonylation[3][4], traditional methods using sulfonyl chlorides should favor N-sulfonylation. To minimize C-sulfonylation, use a non-acidic, base-mediated protocol and moderate reaction temperatures.
Q3: My reaction yield is very low, and I'm recovering mostly unreacted aniline. What are the likely causes?
A: Low conversion points to several potential issues:
-
Deactivated Aniline: If your aniline has strong electron-withdrawing groups or significant steric hindrance, its nucleophilicity is reduced, slowing the reaction.[1][5]
-
Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1][5] This is one of the most common causes of failure.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the aniline, while one that is too sterically hindered may be ineffective. For less reactive anilines, a stronger, non-nucleophilic base or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) may be required.[5][6]
Q4: My TLC shows the starting materials are consumed, but I have a complex mixture of products and a low yield of the desired sulfonamide. What's going on?
A: This suggests that while the reaction is proceeding, it is accompanied by significant side reactions or product degradation. The primary culprit is often the hydrolysis of the sulfonyl chloride, which introduces sulfonic acid into the mixture.[7] This can alter the pH and catalyze other unwanted reactions. Additionally, ensure your work-up procedure is not causing degradation; for instance, some sulfonamides may be sensitive to strong acid or base washes.[8]
Troubleshooting Guides: A Deeper Dive
Issue 1: Formation of Di-sulfonamide Byproduct
The formation of a di-sulfonylated product, R-N(SO₂R')₂, is a frequent challenge with primary anilines. The mono-sulfonylated product still possesses a proton on the nitrogen, which can be removed by a base, rendering it nucleophilic for a second attack on the sulfonyl chloride.
The reaction proceeds in two steps. After the first desired sulfonylation, the resulting sulfonamide (pKa ~10 in DMSO) is acidic. In the presence of a sufficiently strong base, it can be deprotonated to form a sulfonamidate anion. This anion, although a weaker nucleophile than the starting aniline, can still react with the highly electrophilic sulfonyl chloride, especially if the sulfonyl chloride is present in excess.
-
Stoichiometric Control: This is the most critical factor. Use no more than 1.0 equivalent of the sulfonyl chloride relative to the primary aniline. A slight excess (1.05-1.1 eq) of the aniline can be beneficial.
-
Controlled Reagent Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the aniline and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic aniline over the less nucleophilic sulfonamide.
-
Base Selection: Use a base that is strong enough to facilitate the initial reaction but not so strong that it readily deprotonates the product sulfonamide. Pyridine and triethylamine are standard choices.[5] Avoid very strong bases like sodium hydride or organolithiums unless the substrate is exceptionally unreactive.
Issue 2: Competing C-Sulfonylation (Ring Sulfonylation)
While N-sulfonylation is kinetically favored under standard basic conditions, C-sulfonylation can occur, leading to regioisomeric impurities that are often difficult to separate.
C-sulfonylation is an electrophilic aromatic substitution (SEAr) reaction. The aniline ring, particularly when activated by electron-donating groups, can act as a nucleophile and attack the sulfur atom of the sulfonyl chloride. This is more common under neutral or acidic conditions where the amine is not fully deprotonated and the SEAr pathway can compete. Some modern visible-light-mediated protocols are specifically designed to favor C-sulfonylation via radical mechanisms.[4][9]
Caption: Troubleshooting workflow for minimizing C-sulfonylation.
Issue 3: Low or No Product Yield
Low yield is a frustrating but diagnosable issue. The most common cause is the degradation of the sulfonyl chloride reagent.
Sulfonyl chlorides are highly electrophilic and react readily with water. This hydrolysis reaction produces the corresponding sulfonic acid (R-SO₃H), which is unreactive towards the aniline under these conditions, and HCl.[5] This side reaction consumes the limiting reagent and reduces the potential yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To [chem.rochester.edu]
- 9. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sulfonamide-Based Kinase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfonamide-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and address common questions related to the emergence of resistance, a significant challenge in the clinical application of these targeted therapies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to sulfonamide-based kinase inhibitors, such as BRAF inhibitors?
A1: Resistance to sulfonamide-based kinase inhibitors, like the BRAF inhibitors vemurafenib and dabrafenib, is a multifaceted problem that can be broadly categorized into two main areas: reactivation of the MAPK pathway and activation of bypass signaling pathways.[1][2][3]
-
MAPK Pathway Reactivation: The MAPK pathway (RAS-RAF-MEK-ERK) is the primary target of many sulfonamide kinase inhibitors.[4] Tumors can develop resistance by finding ways to reactivate this pathway despite the presence of the inhibitor. This can occur through:
-
Secondary Mutations in the Target Kinase: While less common for some sulfonamide-based inhibitors, secondary mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively.[5]
-
Gene Amplification: Increased copies of the target gene (e.g., BRAF) can lead to higher protein expression, effectively outcompeting the inhibitor.[1][2][3]
-
Splice Variants: Alternative splicing of the target gene can produce truncated but still active forms of the kinase that are no longer sensitive to the inhibitor.[1][2]
-
Upstream Reactivation: Mutations in genes upstream of the target, such as NRAS or KRAS, can lead to constitutive activation of the MAPK pathway, rendering the specific inhibition of one component ineffective.[2][6]
-
Downstream Mutations: Mutations in downstream components like MEK1 or MEK2 can also reactivate the pathway.[2]
-
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival. This often involves:
-
PI3K/AKT Pathway Activation: Loss of the tumor suppressor PTEN or activating mutations in PI3K or AKT can promote cell survival independently of the MAPK pathway.[1][6][7]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like PDGFR, IGF-1R, or EGFR can activate parallel signaling cascades that bypass the inhibited kinase.[7][8]
-
Upregulation of Transcription Factors: Increased expression of transcription factors like MITF has been shown to confer resistance to BRAF inhibitors.[1][9]
-
dot graph TD { A[Sulfonamide Kinase Inhibitor eg Vemurafenib] --| B(BRAF V600E); subgraph "MAPK Pathway Reactivation" C[NRAS/KRAS Mutations] --> B; D[BRAF Amplification] --> B; E[BRAF Splice Variants] --> B; B --> F[MEK]; G[MEK1/2 Mutations] --> F; F --> H[ERK]; end subgraph "Bypass Pathway Activation" I[RTK Upregulation PDGFR IGF-1R] --> J[PI3K/AKT Pathway]; K[PTEN Loss] --| J; J --> L[Cell Survival & Proliferation]; end H --> L; A -.-> M{Resistance}; H -.-> M; L -.-> M;
} caption: "Mechanisms of Resistance to BRAF Inhibitors."
Q2: My cells are showing reduced sensitivity to the sulfonamide inhibitor in my cell viability assay. How can I determine if this is true resistance or an experimental artifact?
A2: This is a critical question. Differentiating true biological resistance from experimental artifacts is paramount for accurate data interpretation. Here’s a troubleshooting workflow:
Troubleshooting Experimental Artifacts in Cell Viability Assays
| Potential Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values | Cell passage number, seeding density, or reagent variability. | Maintain a consistent, low cell passage number. Optimize and standardize cell seeding density for each experiment. Ensure fresh preparation of inhibitor stock solutions and assay reagents. |
| High background signal | High cell density, excessive pipetting force, or media components.[10] | Optimize cell number to avoid over-confluence.[10] Handle cell suspensions gently during plating.[10] Test for interference from media components by running a "media only" control.[10] |
| Low signal or poor dynamic range | Low cell density or suboptimal assay incubation time.[10] | Determine the optimal cell seeding density.[10] Perform a time-course experiment to identify the optimal incubation period with the inhibitor. |
| Compound precipitation | Poor solubility of the inhibitor in the culture medium. | Visually inspect the wells for any precipitate. Consider using a lower concentration of the inhibitor or a different solvent (ensure solvent controls are included). |
dot graph TD { A[Start: Reduced Cell Viability] --> B{Is the effect consistent across experiments?}; B -- No --> C[Troubleshoot Assay Variability - Check cell passage, density, reagents]; B -- Yes --> D{Have you confirmed the inhibitor's activity?}; D -- No --> E[Validate Inhibitor - Test on a known sensitive cell line]; D -- Yes --> F{Are you observing pathway reactivation?}; F -- Yes --> G[Investigate MAPK Pathway - Western blot for p-ERK, p-MEK]; F -- No --> H{Could bypass pathways be activated?}; H -- Yes --> I[Investigate Bypass Pathways - Western blot for p-AKT, screen for RTK activation]; G --> J[Characterize Resistance Mechanism]; I --> J; E --> A; C --> A; } caption: "Workflow for troubleshooting reduced inhibitor sensitivity."
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: Once you've ruled out experimental artifacts, you can proceed with molecular and cellular analyses to pinpoint the resistance mechanism.
Experimental Approaches to Characterize Resistance Mechanisms
| Technique | Purpose | Key Targets/Readouts |
| Western Blotting | To assess the activation state of key signaling pathways.[11][12][13] | Phospho-ERK, Phospho-MEK, Phospho-AKT, total protein levels.[11][14] |
| Kinase Activity Assay | To directly measure the enzymatic activity of the target kinase and potential bypass kinases.[15] | In vitro phosphorylation of a substrate by the immunoprecipitated kinase. |
| Gene Sequencing (Sanger or NGS) | To identify mutations in the target kinase or other key signaling molecules.[16][17] | BRAF, NRAS, KRAS, MEK1/2, PIK3CA, AKT1. |
| Gene Copy Number Analysis (qPCR or dPCR) | To detect amplification of the target gene. | BRAF copy number relative to a reference gene. |
| RT-PCR and Sequencing | To identify splice variants of the target gene. | Primers flanking the kinase domain to amplify and sequence different transcript isoforms. |
Troubleshooting Guides
Guide 1: Investigating MAPK Pathway Reactivation by Western Blot
Objective: To determine if the MAPK pathway is reactivated in resistant cells, leading to downstream signaling despite the presence of the inhibitor.
Protocol: Western Blot for MAPK Pathway Activation
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with the sulfonamide kinase inhibitor at the IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-MEK (p-MEK), and total MEK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Interpreting the Results:
-
Resistant Cells: You may observe sustained or increased levels of p-ERK and p-MEK in the presence of the inhibitor, indicating pathway reactivation.
-
Sensitive Cells: A significant decrease in p-ERK and p-MEK levels should be observed following inhibitor treatment.
dot graph TD { A[Cell Culture Sensitive vs. Resistant] --> B[Inhibitor Treatment Time Course]; B --> C[Cell Lysis & Protein Quantification]; C --> D[SDS-PAGE]; D --> E[Western Blot Transfer]; E --> F[Blocking]; F --> G[Primary Antibody Incubation p-ERK, total ERK]; G --> H[Secondary Antibody Incubation]; H --> I[Detection & Analysis]; } caption: "Western blot workflow for MAPK pathway analysis."
Guide 2: Identifying On-Target Mutations via Gene Sequencing
Objective: To determine if acquired resistance is due to the emergence of mutations within the kinase domain of the target protein.
Protocol: Kinase Domain Sequencing
-
RNA/DNA Extraction:
-
Isolate genomic DNA or total RNA from both sensitive and resistant cell populations.
-
If starting with RNA, perform reverse transcription to generate cDNA.
-
-
PCR Amplification:
-
Design primers that flank the kinase domain of your target gene.
-
Perform PCR to amplify the target region from the gDNA or cDNA.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the sequence from the sensitive cells (or a reference sequence) to identify any mutations.
-
Interpreting the Results:
-
Point Mutations: A change in a single nucleotide could result in an amino acid substitution that confers resistance.
-
Insertions/Deletions: The presence of insertions or deletions within the kinase domain could also lead to a non-functional or altered protein.
dot graph TD { A[Isolate gDNA/RNA from Sensitive & Resistant Cells] --> B{Start with RNA?}; B -- Yes --> C[Reverse Transcription to cDNA]; B -- No --> D[gDNA]; C --> E[PCR Amplification of Kinase Domain]; D --> E; E --> F[PCR Product Purification]; F --> G[Sanger Sequencing]; G --> H[Sequence Alignment & Mutation Analysis]; } caption: "Workflow for identifying kinase domain mutations."
Strategies for Overcoming Resistance
Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy:
-
Vertical Inhibition: Combining the sulfonamide-based kinase inhibitor with an inhibitor of a downstream component of the same pathway (e.g., a BRAF inhibitor with a MEK inhibitor) can often overcome resistance mediated by MAPK pathway reactivation.[1][8]
-
Horizontal Inhibition: If a bypass pathway is activated, combining the primary inhibitor with an inhibitor of that pathway (e.g., a BRAF inhibitor with a PI3K inhibitor) can be effective.[6][7]
-
-
Next-Generation Inhibitors:
-
Targeting Downstream Effectors:
-
In cases of upstream pathway reactivation, targeting a downstream node like ERK may be a viable strategy.[9]
-
By systematically troubleshooting unexpected results and employing a range of molecular and cellular techniques, researchers can elucidate the mechanisms of resistance to sulfonamide-based kinase inhibitors and develop effective strategies to overcome them.
References
- Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - NIH. (n.d.).
- Arozarena, I., & Wellbrock, C. (2019). Overcoming resistance to BRAF inhibitors. Annals of Translational Medicine, 7(S3).
- Ascierto, P. A., et al. (2014). Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma. Oncotarget, 5(22), 11336–11352.
-
Lito, P., et al. (2013). Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations. Cancers, 5(1), 184-206. Retrieved January 20, 2026, from [Link]
-
Johnson, D. B., et al. (2015). Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms. Journal of Clinical Oncology, 33(13), 1466-1474. Retrieved January 20, 2026, from [Link]
-
Villanueva, J., et al. (2011). Resistance to BRAF Inhibitors: Unraveling Mechanisms and Future Treatment Options. Cancer Research, 71(23), 7137–7140. Retrieved January 20, 2026, from [Link]
-
Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208–1215. Retrieved January 20, 2026, from [Link]
-
Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4066. Retrieved January 20, 2026, from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Methods in molecular biology (Vol. 1120, pp. 129–140). Retrieved January 20, 2026, from [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... (n.d.). Retrieved January 20, 2026, from [Link]
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Lichius, J. J., & Dettmann, A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in molecular biology (Vol. 779, pp. 191–201). Retrieved January 20, 2026, from [Link]
-
Ahronian, L. G., et al. (2015). Clinical Acquired Resistance to RAF Inhibitor Combinations in BRAF-Mutant Colorectal Cancer through MAPK Pathway Alterations. Cancer Discovery, 5(4), 358–367. Retrieved January 20, 2026, from [Link]
-
Dabrafenib resistance overridden by switch to vemurafenib and trametinib in 53-year old patient with metastatic lung carcinoma: clinical case report. (2015). MedCrave online. Retrieved January 20, 2026, from [Link]
-
Long, G. V., et al. (2017). Clinical Implications of Acquired BRAF Inhibitors Resistance in Melanoma. Cancers, 9(1), 8. Retrieved January 20, 2026, from [Link]
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014). JoVE. Retrieved January 20, 2026, from [Link]
-
Huovinen, P., et al. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155–160. Retrieved January 20, 2026, from [Link]
-
Venkatesan, R., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Retrieved January 20, 2026, from [Link]
-
A) Western blot analyses revealed activation of the MAPK/ERK 1/2 and... (n.d.). Retrieved January 20, 2026, from [Link]
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How bacteria resist the oldest class of synthetic antibiotics. (2023). Nature. Retrieved January 20, 2026, from [Link]
-
Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved January 20, 2026, from [Link]
-
Asper, M., et al. (2007). Detection of EGFR-TK domain-activating mutations in NSCLC with generic PCR-based methods. Lung Cancer, 58(2), 175–184. Retrieved January 20, 2026, from [Link]
-
A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer. (2025). bioRxiv. Retrieved January 20, 2026, from [Link]
-
Kinase mutations in human disease: interpreting genotype–phenotype relationships. (n.d.). Retrieved January 20, 2026, from [Link]
-
Next-Generation Kinase Inhibitors: Overcoming Resistance and Enhancing Clinical Outcomes. (n.d.). Sino Biological. Retrieved January 20, 2026, from [Link]
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. Retrieved January 20, 2026, from [Link]
-
Next-Generation Kinase Inhibitors: Overcoming Resistance and Enhancing Clinical Outcomes. (2025). Technology Networks. Retrieved January 20, 2026, from [Link]
-
Aplin, A. E., et al. (2011). Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours. Journal of Pathophysiology, 2011. Retrieved January 20, 2026, from [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Retrieved January 20, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 20, 2026, from [Link]
-
Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies. (n.d.). Translational Lung Cancer Research. Retrieved January 20, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved January 20, 2026, from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Consensus. Retrieved January 20, 2026, from [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Emery, C. M., et al. (2009). Anticipating drug resistance in the MAP kinase pathway. Current Opinion in Genetics & Development, 19(1), 47–53. Retrieved January 20, 2026, from [Link]
-
Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (n.d.). Retrieved January 20, 2026, from [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved January 20, 2026, from [Link]
-
Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (2025). Frontiers. Retrieved January 20, 2026, from [Link]
-
Novel Drug Combination Fights Resistance to TKI Therapy. (2020). UT Southwestern Medical Center. Retrieved January 20, 2026, from [Link]
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central. Retrieved January 20, 2026, from [Link]
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- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Detection of EGFR-TK domain-activating mutations in NSCLC with generic PCR-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. technologynetworks.com [technologynetworks.com]
Validation & Comparative
A Framework for the Head-to-Head Comparison of Novel Kinase Inhibitors: A Case Study Approach with 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Postulating a Target and Selecting Comparators: The First Step in a Meaningful Comparison
Given the structural features of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, it is plausible to hypothesize its activity against a member of the tyrosine kinase family, a class of enzymes frequently targeted by compounds with similar scaffolds. For the purpose of this guide, we will proceed with the hypothesis that our compound of interest is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
The selection of appropriate comparators is crucial for a meaningful analysis. An ideal set of comparators would include:
-
A First-Generation Inhibitor: e.g., Gefitinib or Erlotinib. These are well-characterized and provide a historical benchmark.
-
A Second-Generation (Covalent) Inhibitor: e.g., Afatinib. This allows for comparison against a different mechanism of action.
-
A Third-Generation Inhibitor: e.g., Osimertinib. This is particularly relevant for assessing efficacy against common resistance mutations.
This selection provides a robust basis for comparing potency, selectivity, and efficacy in various contexts.
The Experimental Gauntlet: A Multi-Tiered Approach to Comparative Analysis
A comprehensive head-to-head comparison should progress from simple, direct measures of biochemical activity to more complex cellular and in vivo models that better reflect the physiological context.
Tier 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compound on its purified target kinase and to assess its selectivity against a panel of other kinases.[1]
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. A variety of assay formats can be employed, including radiometric assays, and fluorescence- or luminescence-based assays.[1]
Experimental Protocol: ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (a suitable peptide for EGFR), and ATP at their optimal concentrations. The ATP concentration should ideally be at its Km value for the kinase.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator inhibitors in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the kinase, and the test compounds. Allow for a pre-incubation period of 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 2 hours) at room temperature.
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
To minimize the risk of off-target effects, it is crucial to assess the selectivity of the novel inhibitor.[1] This is typically achieved by screening the compound against a large panel of kinases representing the human kinome.[1]
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for kinase selectivity profiling.
Tier 2: Cell-Based Assays for Cellular Efficacy and Target Engagement
While biochemical assays are essential, they do not always predict a compound's activity in a cellular environment.[2] Cell-based assays are critical for confirming on-target activity and assessing the compound's effects on cellular signaling and viability.[2]
This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase within intact cells. For EGFR, this would typically involve measuring the phosphorylation of EGFR itself (autophosphorylation) or a key downstream effector like AKT.
Experimental Protocol: Western Blotting for Phospho-EGFR
-
Cell Culture: Culture a cancer cell line that overexpresses EGFR (e.g., A431 cells) to sub-confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound and comparator inhibitors for a defined period (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated EGFR and total EGFR.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the inhibition of EGFR phosphorylation.
This assay assesses the impact of the inhibitor on the growth and survival of cancer cells.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A431, NCI-H1975 for mutant EGFR) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Acquisition and Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).
Tier 3: In Vivo Models for Preclinical Efficacy
The final stage of preclinical comparison involves evaluating the inhibitor's efficacy in animal models.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for a xenograft tumor model study.
Data Synthesis and Visualization: Presenting a Clear Comparison
The data generated from these experiments should be compiled into clear, comparative tables and graphs.
Table 1: Comparative Potency and Selectivity Profile
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Score |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Comparator 1 (e.g., Gefitinib) | Literature Value | Literature Value | Literature Value | Literature Value |
| Comparator 2 (e.g., Osimertinib) | Literature Value | Literature Value | Literature Value | Literature Value |
Table 2: Comparative Cellular Activity
| Compound | p-EGFR Inhibition IC50 (nM) | A431 GI50 (nM) | NCI-H1975 GI50 (nM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Comparator 1 (e.g., Gefitinib) | Literature Value | Literature Value | Literature Value |
| Comparator 2 (e.g., Osimertinib) | Literature Value | Literature Value | Literature Value |
Conclusion
A rigorous, head-to-head comparison is indispensable for understanding the true potential of a novel kinase inhibitor. By systematically evaluating a new chemical entity like this compound against established standards, researchers can make informed decisions about its future development. This multi-tiered approach, encompassing biochemical, cellular, and in vivo analyses, provides the comprehensive data package necessary to build a strong case for a compound's therapeutic promise.
References
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- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Khandelwal, A., & Reith, A. D. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328.
- Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine Quantification
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. When quantifying a novel or existing active pharmaceutical ingredient (API) such as 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, the analytical methods employed must be rigorously validated to ensure they are fit for purpose. However, in the collaborative and often global landscape of pharmaceutical development, it is common for analytical testing to be transferred between laboratories or for different analytical techniques to be used across various stages of development. This necessitates a critical process known as cross-validation.
This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography (UPLC)—for the quantification of this compound. We will delve into the principles of cross-validation, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your analytical workflows.
The Imperative of Cross-Validation in Analytical Method Lifecycles
Cross-validation of an analytical method is the formal process of verifying that a validated method produces consistent, reliable, and accurate results under different conditions, such as in a different laboratory, with different analysts, or on different equipment.[1] This is a crucial step in method transfer and is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity across multiple sites.[2]
The primary objective is to demonstrate the interchangeability of analytical results. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which serves as a foundation for cross-validation protocols.[3] The recently adopted Q2(R2) further refines these principles, emphasizing a lifecycle approach to analytical procedure validation.[4]
Cross-validation is not merely a repeat of the original validation. Instead, it is a targeted assessment of the method's performance, focusing on accuracy and precision, to ensure that the receiving laboratory or the new method can generate comparable data to the originating laboratory or the established method.
Caption: A generalized workflow for the cross-validation of analytical methods.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the stage of drug development. Here, we compare three prevalent chromatographic techniques.
Method Performance Characteristics
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UPLC for the quantification of this compound, based on typical validation and cross-validation experiments. The data presented is hypothetical but representative of what would be expected for a well-characterized analytical procedure.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-UV | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100 | 0.01 - 10 | 0.5 - 50 | Dependent on intended use |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.9 - 101.5% | 98.0 - 102.0% for drug substance |
| Precision (RSD) | ||||
| - Intra-day | < 1.5% | < 1.0% | < 1.2% | ≤ 2.0% |
| - Inter-day | < 2.0% | < 1.5% | < 1.8% | ≤ 2.0% |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.01 | 0.5 | S/N ratio ≥ 10 |
| Specificity/Selectivity | Good | Excellent | Very Good | No interference at the retention time of the analyte |
| Robustness | Passed | Passed | Passed | System suitability criteria met under varied conditions |
| Typical Run Time (min) | 15 | 5 | 8 | - |
Cross-Validation Comparative Data
In a cross-validation study, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed by both the originating (Method A) and receiving (Method B) methods or laboratories. The results are then compared.
| QC Level | Method A (Originating) Mean Conc. (µg/mL) | Method B (Receiving) Mean Conc. (µg/mL) | % Difference | Acceptance Criteria |
| Low QC (5 µg/mL) | 5.08 | 5.15 | 1.38% | ≤ 15% |
| Mid QC (50 µg/mL) | 50.25 | 49.80 | -0.90% | ≤ 15% |
| High QC (90 µg/mL) | 90.10 | 91.00 | 0.99% | ≤ 15% |
The acceptance criteria for cross-validation typically state that the mean concentration at each level should not deviate by more than 15% between the two methods or laboratories.[5]
Caption: Key principles of the compared analytical methods.
Detailed Experimental Protocols
The following are example protocols for the quantification of this compound. These should be fully validated before implementation.
Sample Preparation (for all methods)
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well to obtain a stock solution.
-
Prepare calibration standards and quality control samples by serial dilution of the stock solution.
HPLC-UV Method
-
Rationale: This is a robust and widely used technique suitable for routine quality control and release testing where high sensitivity is not the primary requirement. The UV detection is straightforward and cost-effective.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
LC-MS/MS Method
-
Rationale: This method is ideal for bioanalytical studies or when very low levels of the analyte need to be quantified. The high selectivity of tandem mass spectrometry minimizes matrix effects and allows for accurate quantification in complex matrices like plasma.
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% A to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transition: (Precursor ion > Product ion) - To be determined by direct infusion of the analyte.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
UPLC-UV Method
-
Rationale: UPLC offers significant advantages in terms of speed and resolution compared to conventional HPLC. This is beneficial for high-throughput screening or when complex mixtures need to be analyzed.
-
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) or tunable UV detector.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% A to 40% A over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Conclusion
The cross-validation of analytical methods for the quantification of this compound is a non-negotiable step in ensuring data consistency and regulatory compliance. The choice between HPLC-UV, LC-MS/MS, and UPLC should be guided by the specific requirements of the analysis. HPLC-UV provides a robust and cost-effective solution for routine analysis. UPLC offers higher throughput and resolution, making it suitable for time-critical applications. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level quantification.
By implementing a rigorous cross-validation protocol, supported by a deep understanding of the chosen analytical technique, researchers and drug developers can build a strong foundation of trust in their analytical data, ultimately contributing to the development of safe and effective medicines.
References
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Chaudhary, A. K., & Singh, B. (2012). Bioanalytical method validation: An updated review. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 143. [Link]
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?
-
Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1157–1165. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Soman, A., Qiu, Y., & Chan Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461–465. [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
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Dolder, P. C., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 220, 114980. [Link]
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Wang, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 229, 115367. [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]
-
Dejaegher, B., & Heyden, Y. V. (2009). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Brazilian Journal of Pharmaceutical Sciences, 45(4), 717-725. [Link]
-
Global Bioanalysis Consortium. (n.d.). Cross and Partial Validation. [Link]
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A Head-to-Head Comparison: Validating the Cellular Target Engagement of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
A Senior Application Scientist's Guide to Robust Target Validation
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of a successful therapeutic program. This guide provides a comprehensive, in-depth comparison of methodologies to validate the cellular target engagement of the novel compound, 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. For the purpose of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of the PIM-1 kinase, a serine/threonine kinase recognized as a significant target in oncology.[1][2]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to target engagement studies.
The Imperative of Orthogonal Validation
Relying on a single experimental method for target validation is fraught with peril, as each technique possesses inherent limitations. A truly confident assessment of target engagement is achieved through the convergence of evidence from multiple, orthogonal assays. This guide will compare and contrast several state-of-the-art techniques, providing a clear path to building a compelling data package for this compound. Our comparative analysis will include a known PIM-1 inhibitor, AZD1208, as a positive control, and a structurally unrelated, non-binding compound as a negative control.[3]
Biophysical Confirmation of Direct Target Binding
Before delving into cellular assays, it is crucial to establish a direct physical interaction between the compound and its purified target protein. This provides a foundational piece of evidence for the subsequent cellular studies.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[4] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (KD).[4]
Experimental Protocol:
-
Immobilization: Recombinant human PIM-1 kinase is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A dilution series of this compound, AZD1208, and the negative control are injected over the sensor surface.
-
Data Analysis: The resulting sensorgrams are analyzed using a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Comparative Data:
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| AZD1208 | 5.0 x 10^5 | 2.0 x 10^-4 | 0.4 |
| Negative Control | No Binding | No Binding | No Binding |
Interpretation: The data clearly demonstrate a direct interaction between this compound and PIM-1 kinase, with a nanomolar affinity. The known high-affinity binder, AZD1208, serves as a benchmark for a potent interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][6][7]
Experimental Protocol:
-
Sample Preparation: Purified PIM-1 kinase is placed in the sample cell of the calorimeter, and the compound is loaded into the injection syringe.[8]
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm, which is then fit to a suitable binding model to extract the thermodynamic parameters.
Comparative Data:
| Compound | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 25 | 1.05 | -8.5 | -2.3 |
| AZD1208 | 0.5 | 0.98 | -12.2 | -1.5 |
| Negative Control | No Binding | - | - | - |
Interpretation: The ITC data confirm the direct binding observed in SPR and provide further thermodynamic insights into the interaction. The 1:1 stoichiometry indicates a specific binding mode.
Demonstrating Target Engagement in the Cellular Environment
While biophysical methods are essential, they do not confirm that the compound can access and bind to its target within the complex and crowded environment of a cell. The following cellular assays are designed to address this critical question.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in intact cells.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12] When a compound binds to its target, the resulting complex is often more resistant to thermal denaturation.[11]
Experimental Workflow:
Caption: Kinobeads Competition Binding Workflow.
Experimental Protocol:
-
Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Competition: Incubate the lysate with a dilution series of this compound, AZD1208, or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads to the lysate to capture unbound kinases.
-
LC-MS/MS Analysis: The bead-bound proteins are digested, and the resulting peptides are analyzed by quantitative mass spectrometry to determine the abundance of each captured kinase.
Comparative Data (IC50 nM):
| Kinase | This compound | AZD1208 |
| PIM-1 | 35 | 1.9 |
| PIM-2 | 150 | 5 |
| PIM-3 | 250 | 1.9 |
| CDK2 | >10,000 | >5,000 |
| ROCK1 | >10,000 | >5,000 |
| ... (other kinases) | ... | ... |
Interpretation: The kinobeads data confirm that this compound engages PIM-1 in a cellular context and provides a broader view of its kinase selectivity profile. In this hypothetical dataset, the compound shows a preference for PIM-1 over other PIM isoforms and is highly selective against other kinases.
Functional Consequences of Target Engagement
Demonstrating that the compound binds to its target is crucial, but it is equally important to show that this binding event leads to a functional consequence, i.e., modulation of the target's activity and downstream signaling.
Western Blot Analysis of Downstream Signaling
PIM-1 kinase is known to phosphorylate several downstream substrates, including proteins involved in cell cycle progression and apoptosis, such as p27 and BAD. Inhibition of PIM-1 should therefore lead to a decrease in the phosphorylation of its substrates. The PI3K/AKT pathway is also interconnected with PIM signaling. [2][13]Western blotting is a standard technique to measure changes in protein phosphorylation. [14][15] Signaling Pathway:
Caption: Simplified PIM-1 Signaling Pathway.
Experimental Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound, AZD1208, or vehicle for a defined period (e.g., 2 hours).
-
Cell Lysis: Prepare whole-cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-p27 (Thr157), total p27, phospho-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH).
Comparative Data (IC50 for p-p27 Inhibition):
| Compound | IC50 (nM) |
| This compound | 45 |
| AZD1208 | 2.5 |
| Negative Control | >10,000 |
Interpretation: A dose-dependent decrease in the phosphorylation of PIM-1 substrates in cells treated with this compound provides strong functional evidence of target engagement and inhibition.
Conclusion: A Multi-Faceted Approach to Target Validation
The validation of target engagement is not a single experiment but a carefully constructed narrative built upon a foundation of orthogonal, self-validating data. As demonstrated with the hypothetical PIM-1 inhibitor, this compound, a robust target engagement package should include:
-
Direct Biophysical Binding: Confirmation of a direct interaction with the purified target protein using techniques like SPR and ITC.
-
Cellular Target Engagement: Evidence that the compound reaches and binds to its target in the complex cellular environment, as shown by CETSA® and kinobeads profiling.
-
Functional Modulation of Downstream Signaling: Demonstration that target binding translates into a measurable functional outcome, such as the inhibition of downstream substrate phosphorylation.
By employing this multi-pronged strategy, researchers can build a high degree of confidence in the cellular mechanism of action of their compounds, a critical step in the journey from a promising molecule to a potential therapeutic.
References
-
Alvarez, E. M., Plutschack, M. B., et al. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Current Bioactive Compounds, 21(8). [Link]
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A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the morpholine moiety being a "privileged structure" due to its favorable physicochemical and metabolic properties. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of a promising class of compounds: 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine derivatives. By analyzing the structure-activity relationships (SAR) within this series, we aim to provide valuable insights for researchers engaged in the discovery and development of next-generation targeted therapies. The morpholine ring, in particular, is often incorporated into drug candidates to enhance solubility, metabolic stability, and target engagement.
The Rationale Behind the Scaffold: Targeting Key Cancer Pathways
The this compound scaffold has been designed to interact with critical signaling pathways that are frequently dysregulated in cancer. A key focus of derivatives containing the morpholine and sulfonamide groups is the inhibition of protein kinases, particularly those within the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. The morpholine group can act as a hydrogen bond acceptor, while the sulfonamide moiety can engage in crucial interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
In-Vitro Efficacy: A Comparative Analysis of Cytotoxicity
The initial evaluation of any potential anticancer agent relies on robust in-vitro assays to determine its cytotoxic effects against various cancer cell lines. For the this compound series, a panel of human cancer cell lines representing different tumor types is typically employed.
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.[1]
Comparative IC50 Data
| Compound ID | R1 Substitution | R2 Substitution | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Lead Compound | H | H | 5.2 | 7.8 | 6.5 |
| Derivative A | 4-Fluoro | H | 2.1 | 3.5 | 2.9 |
| Derivative B | H | 3-Chloro | 8.9 | 10.2 | 9.1 |
| Derivative C | 4-Fluoro | 3-Chloro | 15.6 | 18.3 | 16.8 |
| Doxorubicin | - | - | 0.8 | 0.5 | 0.9 |
Interpretation of In-Vitro Data and Structure-Activity Relationship (SAR):
-
Impact of Phenyl Ring Substitution (R1): The introduction of a fluorine atom at the 4-position of the phenylamine ring (Derivative A) significantly enhanced the cytotoxic activity across all tested cell lines compared to the unsubstituted lead compound. This suggests that an electron-withdrawing group at this position is favorable for activity, potentially by modulating the electronic properties of the aniline nitrogen or through specific interactions with the target protein.
-
Impact of Methyl Group Substitution (R2): The addition of a chlorine atom to the methyl group (Derivative B) resulted in a slight decrease in activity compared to the lead compound. This indicates that modifications at this position may be less tolerated and could potentially introduce steric hindrance.
-
Combined Substitutions: The combination of both a 4-fluoro and a 3-chloro substitution (Derivative C) led to a marked decrease in cytotoxic activity. This antagonistic effect highlights the complex nature of SAR and the importance of carefully considering the interplay between different functional groups.
In-Vivo Efficacy: Translating In-Vitro Promise to a Living System
Promising in-vitro data is the first step; however, the true potential of a drug candidate can only be assessed in a living organism. In-vivo studies, typically conducted in murine models, are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Key Experimental Protocol: Xenograft Tumor Growth Inhibition Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[4]
Step-by-Step Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: The this compound derivatives are administered to the treatment groups via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice or three times a week) using calipers.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Comparative In-Vivo Efficacy Data
The following table presents hypothetical in-vivo efficacy data for the most promising derivative from the in-vitro screen (Derivative A) compared to the lead compound in an A549 lung cancer xenograft model.
| Compound ID | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily | 0 | +2 |
| Lead Compound | 50 | Daily | 35 | -3 |
| Derivative A | 50 | Daily | 65 | -1 |
| Cisplatin | 5 | Every 3 days | 78 | -8 |
Interpretation of In-Vivo Data:
-
Superior Efficacy of Derivative A: Derivative A demonstrated significantly greater tumor growth inhibition (65%) compared to the lead compound (35%) at the same dose. This corroborates the in-vitro findings and highlights the beneficial effect of the 4-fluoro substitution on in-vivo efficacy.
-
Favorable Tolerability: Importantly, Derivative A was well-tolerated, with minimal impact on body weight, suggesting a favorable therapeutic window. In contrast, the standard-of-care chemotherapeutic agent, cisplatin, while more efficacious, also induced a more significant reduction in body weight, indicating higher toxicity.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental processes involved in evaluating these compounds, the following diagrams illustrate the in-vitro and in-vivo workflows.
Conclusion and Future Directions
This guide provides a comparative overview of the in-vitro and in-vivo efficacy of this compound derivatives as potential anticancer agents. The presented data, while illustrative, underscores the importance of systematic structure-activity relationship studies in optimizing lead compounds. The superior performance of the 4-fluoro substituted derivative (Derivative A) in both in-vitro and in-vivo models suggests that this is a key position for further modification to enhance potency and selectivity.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives with diverse substitutions on the phenylamine and methyl groups to further refine the pharmacophore.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds, likely within the PI3K/Akt/mTOR pathway, through biochemical and cellular assays.
-
Pharmacokinetic Profiling: Conducting comprehensive pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates.
-
Advanced In-Vivo Models: Evaluating lead compounds in more clinically relevant models, such as patient-derived xenografts (PDXs), to better predict clinical efficacy.
By pursuing these avenues of research, the this compound scaffold holds significant promise for the development of novel, targeted therapies for the treatment of cancer.
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A Researcher's Guide to Validating the Kinase Inhibitory Profile of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Abstract
In the landscape of drug discovery, particularly in oncology and immunology, the characterization of small molecule kinase inhibitors is a cornerstone of preclinical development.[1][2] Kinase selectivity is a critical attribute that can dictate both the therapeutic efficacy and the toxicity profile of a candidate compound.[3][4][5] A molecule that potently inhibits its intended target while sparing other kinases is often the goal, though polypharmacology can also be strategically leveraged. This guide provides a comprehensive, technically detailed framework for validating the inhibitory profile of the novel compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. We will delineate the experimental rationale, provide a step-by-step protocol for robust kinase panel screening, and present a model for data interpretation and comparative analysis, thereby equipping researchers with the necessary tools to rigorously assess kinase inhibitor selectivity.
Rationale and Strategic Considerations
The compound , this compound, incorporates a phenylamine core, a common scaffold in kinase inhibitors, and a morpholine group, which is often used in medicinal chemistry to improve physicochemical and pharmacokinetic properties.[6] The sulfonyl group suggests potential interactions within the ATP-binding pocket of kinases. Given these structural features, it is imperative to move beyond single-target validation and assess the compound's activity across the broader human kinome.
Why a Kinase Panel Screen is Essential:
-
Defining Selectivity: A broad screen is the most efficient method to identify the full spectrum of kinases inhibited by a compound.[7][8] This allows for the calculation of a selectivity index and helps classify the compound as selective, multi-targeted, or pan-active.
-
Identifying Off-Target Liabilities: Unintended inhibition of certain kinases (e.g., those in critical cardiac or metabolic pathways) can lead to toxicity. Early identification of these off-target effects is crucial for project viability.[2][5]
-
Uncovering Novel Therapeutic Opportunities: A screen may reveal potent activity against unexpected kinases, opening avenues for drug repurposing or new therapeutic hypotheses.[9]
-
Guiding Structure-Activity Relationship (SAR): Understanding the selectivity profile provides crucial data for medicinal chemists to optimize potency on the desired target while engineering out unwanted off-target activity.[10]
For this guide, we will employ a representative panel of kinases, ensuring coverage of major branches of the human kinome (e.g., Tyrosine Kinases, Serine/Threonine Kinases from CMGC, AGC, and CAMK families).
Experimental Design and Methodology
To ensure the highest data quality, we will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12][13] This assay format is highly sensitive, compatible with a wide range of ATP concentrations, and less prone to interference from colored or fluorescent compounds.[13][14]
Assay Principle: The ADP-Glo™ System
The assay is a two-step process that provides a "glow-type" luminescent signal positively correlated with kinase activity.[11][15]
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated. Afterward, ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining ATP.
-
ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable luminescent signal.[12][15]
The result is a system where higher kinase activity leads to more ADP, which in turn produces a stronger light signal.
Experimental Workflow Diagram
The following diagram illustrates the end-to-end workflow for kinase panel screening.
Caption: High-level workflow for kinase inhibitor profiling.
Detailed Step-by-Step Protocol
This protocol is optimized for a 384-well plate format.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution in DMSO to create a concentration series ranging from 10 mM down to 0.17 µM. This will be the 100x source plate.
-
Include a DMSO-only control (vehicle, 0% inhibition) and a Staurosporine control (a potent, broad-spectrum kinase inhibitor) for 100% inhibition.[16][17][18]
-
-
Assay Plate Setup:
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound concentration from the 100x source plate to the appropriate wells of a 384-well assay plate.
-
This results in a final top compound concentration of 10 µM in the assay.
-
-
Kinase Reaction:
-
Prepare a 2x Kinase/Substrate/ATP master mix in the appropriate kinase reaction buffer. The ATP concentration should be set near the known Km for each kinase to allow for the sensitive detection of ATP-competitive inhibitors.[19]
-
Dispense 2.5 µL of the 2x master mix into each well of the assay plate.
-
Dispense 2.5 µL of the test compound (at 2x final concentration) or control solution. The final reaction volume is 5 µL.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[12]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[15]
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_high) / (Lumi_low - Lumi_high)) where Lumi_sample is the signal from the test well, Lumi_high is the average signal from the 100% inhibition control (Staurosporine), and Lumi_low is the average signal from the 0% inhibition control (DMSO).
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% inhibition is observed).[20][21]
-
Trustworthiness: A Self-Validating System
The reliability of any screening data is paramount. This protocol incorporates essential quality control measures to ensure the results are trustworthy.
-
Z'-Factor: For each kinase assay, the Z'-factor (Z-prime) must be calculated from the high (Staurosporine) and low (DMSO) controls.[22][23] The Z'-factor is a measure of assay quality, reflecting the dynamic range and data variation.[24] Z' = 1 - (3 * (SD_low + SD_high)) / |Mean_low - Mean_high| An assay is considered robust and suitable for screening when the Z'-factor is ≥ 0.5.[25][26]
-
Positive Control: The inclusion of Staurosporine, a well-characterized pan-kinase inhibitor, serves as a positive control to confirm that each kinase in the panel is active and that the assay system can detect inhibition.[27][28]
-
Reproducibility: Assays should be performed in duplicate or triplicate to ensure the reproducibility of the results and provide confidence in the calculated IC50 values.
Results and Comparative Analysis (Illustrative Data)
The following tables present hypothetical, yet realistic, data for the inhibitory profile of this compound.
Table 1: Primary Screen at 10 µM
This initial pass identifies kinases that are significantly inhibited at a high compound concentration.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM |
| AURKA | Ser/Thr | 98.5% |
| AURKB | Ser/Thr | 95.2% |
| ABL1 | Tyr | 15.3% |
| AKT1 | Ser/Thr | 8.1% |
| CDK2 | Ser/Thr | 25.6% |
| EGFR | Tyr | 5.4% |
| GSK3B | Ser/Thr | 78.9% |
| MAPK1 (ERK2) | Ser/Thr | 12.0% |
| MET | Tyr | 3.2% |
| PLK1 | Ser/Thr | 85.4% |
| SRC | Tyr | 18.9% |
| VEG FR2 | Tyr | 4.5% |
Data is for illustrative purposes only.
Table 2: Dose-Response Analysis (IC50 Determination)
For kinases showing >50% inhibition in the primary screen, a full dose-response curve is generated to determine the IC50 value.
| Kinase Target | IC50 (nM) | Hill Slope | R² Value | Z'-Factor |
| AURKA | 75 | 1.1 | 0.995 | 0.82 |
| AURKB | 150 | 1.0 | 0.992 | 0.79 |
| GSK3B | 850 | 0.9 | 0.988 | 0.85 |
| PLK1 | 450 | 1.2 | 0.991 | 0.81 |
Data is for illustrative purposes only.
Interpretation and Discussion
Based on the illustrative data, this compound emerges as a potent inhibitor of Aurora kinases (AURKA and AURKB), with additional moderate activity against PLK1 and weaker activity against GSK3B.
-
Potency & Selectivity: The compound shows nanomolar potency against AURKA and AURKB. It is approximately 2-fold selective for AURKA over AURKB, ~6-fold selective over PLK1, and >10-fold selective over GSK3B. It demonstrates excellent selectivity against the other kinases in the panel, with IC50 values well above 10 µM.
-
Therapeutic Context: Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology. The observed profile suggests this compound could be a promising candidate for cancers where Aurora kinases are overexpressed or hyperactivated. The moderate PLK1 activity could be synergistic or a potential off-target liability depending on the therapeutic context.
Signaling Pathway Context
The diagram below shows the central role of Aurora A kinase in the cell cycle, highlighting the point of intervention for an inhibitor like this compound.
Caption: Role of Aurora A in G2/M phase transition.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive validation of a novel kinase inhibitor's selectivity profile. By combining a validated assay platform like ADP-Glo™ with rigorous quality control and systematic data analysis, researchers can generate high-confidence data. The illustrative results for this compound showcase its potential as a potent and selective Aurora kinase inhibitor. This systematic approach is indispensable for making informed decisions in drug discovery, guiding lead optimization, and ultimately contributing to the development of safer and more effective targeted therapies.
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Tannu, M., & Bauer, J. A. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 551-559. Available at: [Link][16]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from reactionbiology.com. Available at: [Link][7]
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A-Zaki, A. S., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 9(3), 296-307. Available at: [Link][13]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link][6]
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Fry, D. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. Available at: [Link][10]
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Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from eurofinsdiscoveryservices.com. Available at: [Link][29]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.[1]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link][30]
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benchmarking the selectivity of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine against other kinase families
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A critical milestone in this journey is the comprehensive assessment of its selectivity. This guide provides an in-depth, technically-focused framework for benchmarking the selectivity of a novel ATP-competitive kinase inhibitor, exemplified by the hypothetical compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data to build a robust selectivity profile.
The Imperative of Kinase Selectivity in Drug Discovery
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[1] Due to the highly conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity is a significant challenge in drug development.[2][3][4] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen side effects and toxicity, complicating its therapeutic development.[1] Conversely, a highly selective inhibitor offers a clearer path to understanding its biological effects and a potentially wider therapeutic window. Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of building a compelling case for a new therapeutic agent.[5][6]
Designing a Selectivity Benchmarking Study
A robust benchmarking study for a novel kinase inhibitor like this compound should be designed to provide a comprehensive and unbiased view of its activity across the kinome. The most efficient and cost-effective strategy often involves a tiered approach.[7]
Tier 1: Broad Kinome Scanning at a Single High Concentration
The initial step is to screen the compound against a large, representative panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM). This provides a broad overview of potential targets and off-targets. Several commercial services, such as KINOMEscan™, offer panels of over 400 kinases for this purpose.[8][9][10][11] The primary output of this screen is the percent inhibition for each kinase in the panel.
Tier 2: Dose-Response Analysis for Hits
Any kinase exhibiting significant inhibition (e.g., >70%) in the initial screen should be subjected to a more detailed dose-response analysis to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[7] This quantitative measure of potency allows for a more precise comparison of the compound's activity against different kinases.
Experimental Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)
A widely used method for determining kinase activity and inhibitor potency is the luminescence-based Kinase-Glo® assay.[12][13][14] This homogeneous assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this activity by a compound results in a higher ATP level and, consequently, a stronger luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the kinase and substrate in the reaction buffer to their final desired concentrations. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure a sensitive assay.[15]
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well white, opaque plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.
-
The percent inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Interpreting the Selectivity Data
The selectivity of this compound can be quantified and visualized in several ways. A common method is to calculate a selectivity score, such as the Gini score, where a score of 1 indicates inhibition of a single kinase and a score of 0 indicates equal inhibition of all tested kinases.[16]
Hypothetical Selectivity Data for this compound
For the purpose of this guide, let's assume that our initial kinome scan identified a primary target, Aurora Kinase A, and several off-targets from different kinase families. Subsequent dose-response assays yielded the following hypothetical IC50 values:
| Kinase Target | Kinase Family | IC50 (nM) |
| Aurora Kinase A | Serine/Threonine Kinase | 15 |
| Aurora Kinase B | Serine/Threonine Kinase | 45 |
| VEGFR2 | Tyrosine Kinase | 1,200 |
| EGFR | Tyrosine Kinase | >10,000 |
| CDK2 | CMGC | 850 |
| PKA | AGC | 3,500 |
| SRC | Tyrosine Kinase | 2,100 |
| p38α | CMGC | >10,000 |
This data suggests that this compound is a potent inhibitor of Aurora Kinase A with a 3-fold selectivity over Aurora Kinase B. The compound demonstrates significantly weaker activity against kinases from other families, indicating a favorable selectivity profile.
Visualizing the Selectivity Profile
A kinase dendrogram is an effective way to visualize the selectivity of an inhibitor across the kinome.
Caption: Hypothetical selectivity profile of this compound.
Conclusion
This guide has outlined a comprehensive framework for benchmarking the selectivity of a novel kinase inhibitor, using this compound as a working example. By employing a tiered screening approach, utilizing robust and quantitative assay methodologies, and effectively visualizing and interpreting the data, researchers can build a strong foundation for the continued development of their compound. A thorough understanding of a compound's selectivity profile is paramount for elucidating its mechanism of action, predicting potential liabilities, and ultimately, for its successful translation into a valuable research tool or therapeutic agent.
References
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Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1939–1952. [Link]
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Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
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Vulos, T., et al. (2007). A high-throughput radiometric kinase assay. Nature Protocols, 2(5), 1144–1151. [Link]
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Tanega, C., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Barelier, S., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(12), 5965–5979. [Link]
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The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]
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Barelier, S., et al. (2021). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]
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The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube. [Link]
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Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 823–827. [Link]
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Gao, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 288(40), 29074–29084. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your laboratory personnel and the integrity of our shared environment.
Chemical Profile and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the substance's identity and associated hazards is paramount. This assessment informs every subsequent step, from selecting personal protective equipment to determining the correct waste stream.
Substance Identification
Quantitative data for this compound is summarized below for clear identification.
| Identifier | Value |
| Chemical Name | 2-methyl-5-(morpholine-4-sulfonyl)aniline |
| CAS Number | 21447-56-3 |
| Molecular Formula | C₁₁H₁₆N₂O₃S |
| Molecular Weight | 256.32 g/mol |
| (Source: Thoreauchem[1]) |
Hazard Analysis and Regulatory Context
A specific Safety Data Sheet (SDS) for this compound was not located; however, an analysis of structurally similar compounds, such as 2-(morpholine-4-sulfonyl)aniline, provides a strong basis for a conservative hazard assessment. Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] The morpholine functional group itself is associated with corrosive properties and can cause severe skin burns and eye damage.[4][5][6]
Therefore, this compound must be handled as a hazardous substance .
Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics or is explicitly listed.[7][8] The four key characteristics are:
-
Ignitability: The ability to catch fire.[9]
-
Corrosivity: The ability to corrode metal or have a very high or low pH.[9]
-
Reactivity: The tendency to explode or react violently.[9]
-
Toxicity: The presence of certain toxic chemicals that can leach out.[9]
Given the data on related compounds, this substance would likely be classified as a hazardous waste based on its potential Toxicity . Laboratory personnel should always treat waste chemicals as hazardous unless explicitly confirmed otherwise by an Environmental Health & Safety (EH&S) professional.[10]
Step-by-Step Disposal Protocol
This protocol outlines the essential, field-proven steps for safely managing this compound waste from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Causality: The primary route of exposure to this solid chemical is through skin contact, eye contact, or inhalation of dust. The required PPE creates a barrier to prevent this contact.
-
Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use and use proper removal techniques to avoid skin contact.[11]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.[12]
Step 2: Waste Segregation
Causality: Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fire. Segregation is a critical preventative measure.
This compound, an amine derivative, must be stored separately from incompatible materials. Keep solid waste separate from liquid waste.[13][14]
| Waste Class | Segregate From | Reason for Segregation |
| This compound | Strong Acids | Potential for violent reaction or release of toxic fumes. |
| Strong Oxidizing Agents | Risk of fire or explosion. | |
| Incompatible Solvents | To ensure waste streams are not contaminated and can be disposed of properly. | |
| (Source: Central Washington University[15], University of Canterbury[13]) |
Step 3: Container Selection and Labeling
Causality: The waste container is the primary method of containment. Its material must be compatible with the waste to prevent degradation and leaks, and the label must clearly communicate the contents and hazards to all personnel.
-
Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended.[14][15]
-
Ensure Proper Condition: The container must be in good condition, free from cracks or signs of deterioration.[15]
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full, unabbreviated chemical name: "this compound".[13]
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, safe location for the short-term storage of hazardous waste, ensuring it is managed correctly at its point of generation and preventing it from being mistaken for a benign substance.
-
Designate an SAA: The SAA must be located at or near the point where the waste is generated. It should not be moved to another room for storage.[16]
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste to it.[10][15]
-
Monitor Fill Level: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[15]
Step 5: Arrange for Professional Disposal
Causality: Hazardous waste requires specialized treatment and disposal methods that comply with federal, state, and local regulations to neutralize its hazards and protect the environment.[17] This process is managed by trained professionals.
-
Never Use Sink or Trash Disposal: It is strictly prohibited to dispose of this chemical down the drain or in the regular trash.[10]
-
Contact EH&S: Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Empty Container Decontamination
An empty container that held this substance is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[10]
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous liquid waste.[10] Do not pour it down the drain.
-
Deface Label: After triple rinsing, deface or remove the original chemical and hazardous waste labels. The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional policies.[10]
Spill Response
In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.[11]
-
Use Spill Kit: For small spills of this solid, use a chemical spill kit with absorbent pads or an inert material like sand or vermiculite. Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Report the Incident: Report all spills to your laboratory supervisor and EH&S department, in line with your institution's policy.
By adhering to these systematic procedures, you uphold the highest standards of laboratory safety and ensure that your critical research activities are conducted with a profound respect for regulatory compliance and environmental health.
References
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Mastering Safety: A Senior Application Scientist's Guide to Handling 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental conduct. This guide provides an essential framework for the safe handling of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, a compound that, while promising in research, demands a comprehensive understanding of its potential hazards. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring your safety and the validity of your results.
This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation. By understanding the why, you are empowered to make informed decisions, fostering a culture of safety and scientific excellence within your laboratory.
Hazard Analysis: Understanding the Compound's Profile
-
Aromatic Amines: This class of compounds is associated with a range of health hazards. Many aromatic amines are known to be toxic and are readily absorbed through the skin.[1][2] Some are considered potential carcinogens.[1][2] Therefore, minimizing direct contact and inhalation is a critical safety objective.
-
Morpholine Derivatives: The morpholine moiety itself is a flammable liquid and vapor.[3][4] It can cause severe skin burns and eye damage.[3][4] While integrated into a larger, solid molecule, the inherent reactivity of this functional group should not be overlooked, particularly during reactions or decomposition.
-
Solid/Powder Form: As a solid, the primary route of exposure is through inhalation of dust particles and direct skin contact.[5][6] Fine powders can easily become airborne, posing a respiratory threat.[5]
Given this profile, a rigorous personal protective equipment (PPE) protocol is not merely a suggestion but a necessity for safe handling.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling.[7] The following recommendations are based on a comprehensive risk assessment for this compound.
Respiratory Protection
Due to the powdered nature of the compound and the potential for aerosolization, respiratory protection is mandatory.
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities in a well-ventilated area.
-
Recommended: For weighing, transferring larger quantities, or when working outside of a certified chemical fume hood, a half-mask or full-face respirator with P100 particulate filters is recommended.[8][9] This provides a higher level of protection against fine dust particles.
Causality: The primary risk with fine powders is the inhalation of airborne particles, which can lead to respiratory irritation and systemic toxicity if the compound is absorbed through the lungs.[5] P100 filters provide the highest level of particulate filtration efficiency.
Eye and Face Protection
Chemical splash goggles are mandatory at all times when handling this compound.
-
Goggles over Safety Glasses: Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine dusts and potential splashes.[8]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield should be worn in conjunction with chemical splash goggles.[10]
Causality: The eyes are highly susceptible to chemical irritation and damage. Aromatic amines and morpholine derivatives can cause severe eye irritation or burns upon contact.[3][11]
Hand Protection
Gloves are the first line of defense against dermal exposure.
-
Material: Nitrile gloves are a suitable choice for handling solid this compound. Nitrile offers good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.
-
Double Gloving: When handling the compound, it is best practice to wear two pairs of nitrile gloves.[12] This provides an additional layer of protection in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[13] Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.
Causality: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[1] Double gloving minimizes the risk of exposure from a pinhole or a small tear in the outer glove.
Protective Clothing
A chemical-resistant lab coat is essential to protect your skin and personal clothing from contamination.
-
Material: A lab coat made of a non-porous material, such as polyester or a poly-cotton blend, is preferable to a standard cotton lab coat.
-
Full Coverage: Ensure the lab coat has long sleeves and is fully buttoned.
-
Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, a disposable chemical-resistant apron or coveralls should be worn over the lab coat.[5]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[14]
Causality: Protective clothing prevents accidental skin contact with the chemical powder. Contaminated personal clothing can be a source of prolonged exposure.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedure
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the spread of the powder.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Have a chemical spill kit readily accessible.
-
Weighing: When weighing the compound, use a fume hood or a balance enclosure to contain any airborne powder.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder, as this can generate dust.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Carefully remove and dispose of PPE as described below. Wash hands thoroughly with soap and water.[13]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[15][16]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, and weighing papers, should be placed in a clearly labeled hazardous waste container.[17]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[16][18]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[19] After rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the label first.[19]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the chemical waste disposal workflow.
Caption: PPE Selection Workflow Diagram.
Caption: Chemical Waste Disposal Workflow Diagram.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical reagents is a testament to a researcher's commitment to scientific integrity and personal safety. By adhering to these guidelines for this compound, you are not only protecting yourself and your colleagues but also ensuring the reliability and reproducibility of your valuable research. Let this guide serve as a foundational resource in your pursuit of scientific discovery, reinforcing the principle that excellent science and robust safety practices are inextricably linked.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
